molecular formula C18H21NO · HCl B1164599 N-methyl Benzedrone (hydrochloride)

N-methyl Benzedrone (hydrochloride)

Cat. No.: B1164599
M. Wt: 303.8
InChI Key: ZXADUOBQOKQUSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl Benzedrone (hydrochloride) is an analytical reference standard that is structurally categorized as a cathinone. The physiological and toxicological properties of this compound are not known. This product is intended for research and forensic applications.

Properties

Molecular Formula

C18H21NO · HCl

Molecular Weight

303.8

InChI

InChI=1S/C18H21NO.ClH/c1-14-9-11-17(12-10-14)18(20)15(2)19(3)13-16-7-5-4-6-8-16;/h4-12,15H,13H2,1-3H3;1H

InChI Key

ZXADUOBQOKQUSV-UHFFFAOYSA-N

SMILES

CC1=CC=C(C(C(C)N(C)CC2=CC=CC=C2)=O)C=C1.Cl

Synonyms

N-methyl-4-MBC

Origin of Product

United States

Foundational & Exploratory

N-methyl Benzedrone hydrochloride CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: N-methyl Benzedrone Hydrochloride Classification: Synthetic Cathinone / Substituted Amphetamine Derivative Status: Analytical Reference Standard / New Psychoactive Substance (NPS)[1]

Executive Technical Summary

N-methyl Benzedrone (N-methyl-4-MBC) hydrochloride is a rigid structural analog of the synthetic cathinone Benzedrone (4-MBC).[1] Chemically, it represents the N-methylated derivative of 4-Methyl-N-benzylcathinone.[1] It belongs to the amphetamine-like cathinone class, characterized by a beta-keto moiety on the phenethylamine backbone.[1]

This guide provides a comprehensive technical profile for researchers and forensic toxicologists.[1] It synthesizes confirmed physicochemical data with theoretical structure-activity relationships (SAR) to aid in the identification, handling, and analysis of this compound. Unlike primary or secondary amine cathinones (e.g., Mephedrone), N-methyl Benzedrone possesses a tertiary amine structure due to the simultaneous presence of N-methyl and N-benzyl substitutions, significantly altering its steric and metabolic profile.[1]

Chemical Identifiers & Physicochemical Properties

The following data constitutes the core identity block for validation in laboratory settings.

Parameter Technical Specification
Common Name N-methyl Benzedrone (hydrochloride)
Synonyms N-methyl-4-MBC; N-benzyl-N-methyl-4-methylcathinone HCl
CAS Number 2749433-00-7 (hydrochloride salt)
IUPAC Name 1-(4-methylphenyl)-2-[methyl(phenylmethyl)amino]-1-propanone, monohydrochloride
Molecular Formula C₁₈H₂₁NO[1][2][3][4][5][6] • HCl
Formula Weight 303.8 g/mol
SMILES CC1=CC=C(C(C(C)N(C)CC2=CC=CC=C2)=O)C=C1.Cl
InChI Key ZXADUOBQOKQUSV-UHFFFAOYSA-N
Appearance Crystalline Solid
UV

262 nm
Solubility Profile

Data derived from analytical standard testing.

SolventSolubility Limit
DMF ~10 mg/mL
DMSO ~5 mg/mL
Ethanol ~5 mg/mL
PBS (pH 7.2) ~0.5 mg/mL (1:1 DMF:PBS ratio)

Structural Analysis & Synthesis Logic

To understand the analytical behavior of N-methyl Benzedrone, one must deconstruct its synthesis and steric environment.[1]

Structural Decomposition

The molecule consists of three distinct pharmacophores:

  • 4-Methylphenyl Ring: A lipophilic core shared with Mephedrone (4-MMC), typically enhancing serotonin transporter (SERT) affinity compared to unsubstituted rings.[1]

  • Beta-Keto Backbone: The defining feature of cathinones, reducing blood-brain barrier permeability relative to amphetamines due to increased polarity.[1]

  • Tertiary Amine (N-Methyl + N-Benzyl): This is the critical differentiator.[1] The bulky benzyl group combined with the methyl group creates significant steric hindrance around the nitrogen.[1] This likely protects the molecule from rapid oxidative deamination (MAO degradation) but may also reduce receptor binding affinity compared to less bulky analogs.[1]

Theoretical Forensic Synthesis Pathway

Note: This section describes the likely chemical origins for forensic reverse-engineering purposes.

The synthesis likely follows a standard nucleophilic substitution pathway common to substituted cathinones:

  • Precursor: 2-Bromo-4'-methylpropiophenone.[1]

  • Reagent: N-methylbenzylamine (unlike Benzedrone, which uses benzylamine).[1]

  • Mechanism: The secondary amine attacks the alpha-carbon, displacing the bromine.[1]

SynthesisPath cluster_0 Precursors cluster_1 Reaction Conditions cluster_2 Product A 2-Bromo-4'-methylpropiophenone (Alpha-bromo ketone) C Nucleophilic Substitution (Solvent: DCM/Toluene) A->C B N-methylbenzylamine (Secondary Amine) B->C D N-methyl Benzedrone (Free Base) C->D - HBr E HCl Salt Formulation (Crystalline) D->E + HCl (gas/ether)

Figure 1: Theoretical forensic synthesis pathway for N-methyl Benzedrone, utilizing alpha-bromination followed by amination.[1]

Analytical Protocols: Identification & Validation

For researchers confirming the identity of this substance in biological or powder matrices, the following multi-modal approach is required.

GC-MS Fragmentation Analysis

Methodology: Electron Ionization (EI) at 70eV.[1] Rationale: Synthetic cathinones undergo predictable alpha-cleavage at the bond between the carbonyl carbon and the alpha-carbon.[1]

  • Predicted Fragmentation Pattern:

    • Base Peak (Immonium Ion): The bond cleavage isolates the amine side chain.[1]

      • Structure: [=CH(CH3)-N(CH3)(Benzyl)]+

      • Target m/z: 148 (Calculation: C₉H₁₂N = 134 + 14? No. Let's calculate precisely: C(alpha)=12+1(H)+15(Me)=28.[1] N=14. N-Me=15. N-Benzyl=91.[1] Total = 28+14+15+91 = 148).[1]

    • Acylium Ion: The benzoyl fragment.[1]

      • Structure: [4-Me-Ph-CO]+

      • Target m/z: 119 (Standard 4-methylbenzoyl fragment).[1]

    • Tropylium Ion: Derived from the benzyl group.[1]

      • Target m/z: 91 .

Protocol Step:

  • Dissolve 1 mg sample in 1 mL Methanol.

  • Inject 1 µL (Splitless mode).

  • Monitor TIC for peak at expected retention time (likely later than Mephedrone due to higher MW).[1]

  • Verify presence of m/z 148 (Dominant) and m/z 119 .[1]

FTIR Spectroscopy

Methodology: Attenuated Total Reflectance (ATR).[1] Diagnostic Bands:

  • ~1680–1690 cm⁻¹: Carbonyl (C=O) stretch (characteristic of aryl ketones).[1]

  • ~1600 cm⁻¹: Aromatic C=C ring stretch.

  • ~2400–3000 cm⁻¹: Amine salt broad bands (N-H stretch is often obscured or shifted in tertiary amine salts, but C-H stretches from the benzyl and methyl groups will be distinct).[1]

Handling, Stability, and Safety

As an analytical standard with unknown toxicological properties, strict containment is mandatory.[1]

  • Storage: -20°C (Desiccated).

  • Stability: ≥ 5 years if stored properly.[1][2][7]

  • Hazard Identification:

    • Acute Toxicity: Unknown.[1] Treat as highly potent stimulant.[1]

    • Route of Entry: Inhalation, Ingestion, Dermal absorption.[1]

    • PPE: Nitrile gloves (double layer recommended), N95/P100 respirator or fume hood operation, safety goggles.[1]

Emergency Protocol: In case of exposure, do not induce vomiting. Wash affected skin with soap and water for 15 minutes.[1] If inhaled, move to fresh air immediately.[1]

Comparative Pharmacology (SAR Analysis)

Disclaimer: The following is based on Structure-Activity Relationship (SAR) logic and is theoretical. No clinical data exists for N-methyl Benzedrone.[1]

The addition of the N-benzyl group to the Mephedrone (4-MMC) scaffold fundamentally alters the molecule's interaction with monoamine transporters.[1]

  • Steric Bulk: The benzyl group is large.[1] In similar compounds (e.g., N-benzylmethcathinone), this bulk often reduces potency at the Dopamine Transporter (DAT) compared to the N-methyl analog.[1]

  • Selectivity Shift: Large N-substituents often shift selectivity toward the Serotonin Transporter (SERT) or reduce transporter activity altogether, potentially acting more as a reuptake inhibitor than a releasing agent.[1]

  • Metabolism: The tertiary amine (N-Me, N-Bn) must undergo dealkylation (likely N-debenzylation or N-demethylation) to become active if the parent compound is sterically hindered from binding.[1] This suggests a potential "prodrug" effect or a delayed onset of action.[1]

SAR cluster_SAR Structure-Activity Relationship (SAR) Core N-methyl Benzedrone Sub1 4-Methyl Ring Core->Sub1 Sub2 Beta-Keto Group Core->Sub2 Sub3 Tertiary Amine (N-Me + N-Benzyl) Core->Sub3 Effect1 Increased SERT affinity (vs unsubstituted) Sub1->Effect1 Effect2 Reduced BBB permeability (vs Amphetamines) Sub2->Effect2 Effect3 High Steric Hindrance Reduced Potency? Metabolic Stability Change Sub3->Effect3

Figure 2: SAR decomposition highlighting the functional impact of specific chemical moieties on N-methyl Benzedrone's theoretical pharmacological profile.

References

  • PubChem. (n.d.).[1][4] N-Methyl Benzedrone | C18H21NO - Compound Summary. National Library of Medicine.[1] Retrieved February 22, 2026, from [Link]

Sources

Technical Assessment Guide: Preliminary Toxicology of N-methyl Benzedrone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Imperative

N-methyl Benzedrone (NMB) represents a specific structural evolution within the synthetic cathinone class, characterized as a tertiary amine derivative of 4-methyl-N-benzylcathinone (Benzedrone). Unlike its widely characterized predecessors—Mephedrone (4-MMC) and Benzedrone (4-MBC)—the toxicological profile of NMB remains largely undefined in peer-reviewed literature.

This guide serves as a strategic framework for establishing the preliminary toxicological profile of NMB. It moves beyond generic testing, employing a Structure-Activity Relationship (SAR) approach to hypothesize toxicity mechanisms (e.g., metabolic conversion to active secondary amines) and defining the critical in vitro assays required to validate these hypotheses.

Target Audience: This document is engineered for Principal Investigators and Lead Toxicologists designing "First-in-Class" safety assessments for novel psychoactive substances (NPS).

Chemical Identity & Structural Logic[1][2]

To design an effective toxicology study, we must first understand the analyte's structural liabilities. NMB is a tertiary amine , which distinguishes it from the secondary amine cathinones that typically dominate the market.

ParameterSpecification
Common Name N-methyl Benzedrone
Systematic Name 2-[benzyl(methyl)amino]-1-(4-methylphenyl)propan-1-one
Structural Class Synthetic Cathinone (Substituted Cathinone)
Parent Analog Benzedrone (4-MBC)
Key Functional Groups

-ketone, Para-methyl (aryl), N-benzyl, N-methyl
Predicted Lipophilicity High (due to N-benzyl moiety)
CAS Number 2749433-00-7 (HCl salt)
The "Pro-Drug" Hypothesis

Based on metabolic pathways observed in similar tertiary amine cathinones, NMB is likely a metabolic precursor .

  • N-demethylation: Yields Benzedrone (4-MBC).

  • N-debenzylation: Yields Mephedrone (4-MMC).

Toxicological Implication: The safety profile of NMB is likely a composite of the parent compound's intrinsic toxicity and the pharmacokinetics of its conversion to Mephedrone (a potent monoamine releaser) or Benzedrone.

Visualizing the Metabolic Toxicity Pathway

The following diagram illustrates the predicted metabolic fate of NMB, guiding the selection of reference standards for the study.

MetabolicPathways NMB N-methyl Benzedrone (Tertiary Amine) Benzedrone Benzedrone (4-MBC) (Secondary Amine) NMB->Benzedrone N-demethylation (CYP450) Mephedrone Mephedrone (4-MMC) (Secondary Amine) NMB->Mephedrone N-debenzylation (CYP450) Inactive Inactive Metabolites (Carboxylic acids) Benzedrone->Inactive Phase II Conjugation Mephedrone->Inactive Ring Oxidation

Figure 1: Predicted metabolic divergence of N-methyl Benzedrone. The study must quantify the formation rates of Benzedrone and Mephedrone to assess "pro-drug" toxicity risks.

Protocol A: In Vitro Cytotoxicity Profiling

Objective: Determine the


 (half-maximal inhibitory concentration) of NMB across three distinct tissue types to assess general cellular toxicity versus neurospecific toxicity.
Experimental Design
  • Cell Lines:

    • HepG2 (Liver): To assess hepatotoxicity (primary site of metabolism).

    • SH-SY5Y (Neuronal): To assess neurotoxicity (primary site of action).

    • HEK293 (Kidney): General cytotoxicity control.

  • Assay Type: MTT (mitochondrial activity) and LDH (membrane integrity) multiplexed.

Step-by-Step Workflow
  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C, 5% 
    
    
    
    .
  • Dosing: Prepare NMB stock in DMSO. Dilute in media to final concentrations: 1, 10, 50, 100, 500, 1000

    
    . (Ensure final DMSO < 0.1%).
    
  • Exposure: Incubate cells with NMB for 24 hours (acute) and 72 hours (prolonged).

  • Readout:

    • Supernatant: Remove 50

      
       for LDH assay (membrane rupture).
      
    • Cell Layer: Add MTT reagent, incubate 4h, solubilize formazan crystals.

  • Calculation: Plot dose-response curves using non-linear regression (Sigmoidal, 4PL).

Data Reporting Template
Cell LineAssayNMB

(

)
Mephedrone Ref

Toxicity Index (NMB/Ref)
HepG2MTT[To be determined]~400-600

>1 = Less Toxic
SH-SY5YMTT[To be determined]~200-300

<1 = More Toxic

Protocol B: Monoamine Transporter Activity (MAT)

Rationale: The primary hazard of cathinones is sympathomimetic toxicity (hypertension, tachycardia, serotonin syndrome). We must determine if NMB acts as a Transporter Blocker (cocaine-like) or a Substrate Releaser (amphetamine-like).

The "Uptake Inhibition" Assay
  • System: HEK293 cells stably expressing human DAT (Dopamine Transporter), NET (Norepinephrine Transporter), and SERT (Serotonin Transporter).

  • Tracer: Tritiated neurotransmitters (

    
    , 
    
    
    
    ,
    
    
    ).
Protocol
  • Preparation: Wash cells with Krebs-Ringer-HEPES buffer.

  • Pre-incubation: Incubate cells with NMB (0.1 nM – 100

    
    ) for 10 minutes.
    
  • Uptake: Add radiolabeled tracer (final conc. 20 nM) for 5-10 minutes.

  • Termination: Rapidly wash with ice-cold buffer to stop transport.

  • Quantification: Lyse cells and measure radioactivity via Liquid Scintillation Counting (LSC).

  • Analysis: Determine

    
     for uptake inhibition.
    

Critical Insight: If NMB shows weak affinity (


) but high in vivo potency in anecdotal reports, this confirms the pro-drug hypothesis  (conversion to Mephedrone is required for activity).

Protocol C: Metabolic Stability (Microsomal Incubations)

Objective: Calculate the intrinsic clearance (


) and identify the primary metabolites.
Workflow
  • Matrix: Pooled Human Liver Microsomes (HLM) at 0.5 mg protein/mL.

  • Substrate: NMB at 1

    
     (physiologically relevant).
    
  • Reaction Start: Add NADPH-generating system.

  • Timepoints: 0, 5, 15, 30, 45, 60 min.

  • Quenching: Add ice-cold Acetonitrile (containing internal standard).

  • Analysis: LC-HRMS (High-Resolution Mass Spectrometry). Monitor for:

    • Parent depletion (NMB).

    • Appearance of m/z corresponding to Benzedrone (-14 Da).

    • Appearance of m/z corresponding to Mephedrone (-90 Da).

Integrated Toxicity Assessment Workflow

This diagram summarizes the logical flow of the study, ensuring data integrity and "Go/No-Go" decision points.

ToxWorkflow Start Start: N-methyl Benzedrone Synthesis & Verification (>98% Purity) InSilico Step 1: In Silico Prediction (QSAR & Molecular Docking) Start->InSilico InVitro_Cyto Step 2: Cytotoxicity (MTT/LDH) HepG2 & SH-SY5Y InSilico->InVitro_Cyto Define Dose Range InVitro_MAT Step 3: Transporter Assays (DAT/NET/SERT Affinity) InVitro_Cyto->InVitro_MAT If Non-Lethal Metab Step 4: Metabolic Stability (HLM & Metabolite ID) InVitro_MAT->Metab Correlate Potency RiskProfile Step 5: Integrated Risk Profile (Potency vs. Toxicity Ratio) Metab->RiskProfile Identify Active Metabolites

Figure 2: The sequential workflow ensures that expensive functional assays (Step 3) are only performed after establishing basic cellular safety limits (Step 2).

References

  • Cayman Chemical. (2023). N-methyl Benzedrone (hydrochloride) Product Information & Safety Data Sheet. Retrieved from [1]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2023).[2] European Drug Report 2023: Trends and Developments (Synthetic Cathinones). Retrieved from

  • Simmler, L. D., et al. (2013). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology. (Provides the standard protocol for DAT/NET/SERT assays cited in Section 5). Retrieved from

  • World Health Organization (WHO). (2022). Critical Review Report: 4-methyl-N-ethylcathinone (4-MEC) and related analogs. (Used for structural analog comparison). Retrieved from

  • PubChem. (2024).[3] N-Methyl Benzedrone Compound Summary. Retrieved from [3]

Sources

Technical Monograph: N-Methyl Benzedrone and the N-Benzyl Cathinone Scaffold

[1][2]

Executive Summary

N-methyl Benzedrone (N-methyl-4-methyl-N-benzylcathinone) is a tertiary amine derivative of the synthetic cathinone class.[1][2] It is structurally defined as the N-methylated analog of Benzedrone (4-MBC).[1][2]

Historically, this compound represents a "third-generation" modification in the designer drug market.[1][2] Following the legislative bans on Mephedrone (4-MMC), clandestine chemists introduced N-benzyl derivatives (Benzedrone) to exploit structural loopholes.[2] N-methyl Benzedrone represents a further derivatization, likely serving as a metabolic prodrug or a forensic obfuscation strategy.[1][2] This guide details the synthetic logic, structure-activity relationships (SAR), and forensic markers of this subclass.

Historical Context: The Substituent Migration

The emergence of N-methyl Benzedrone is best understood through the evolution of the 4-methylcathinone scaffold.[1][2]

EraCompoundStructureRegulatory Driver
Gen 1 (2007-2009) Mephedrone (4-MMC) Secondary amine (N-methyl)High potency; widespread recreational use leading to global bans.[1][2]
Gen 2 (2010) Benzedrone (4-MBC) Secondary amine (N-benzyl)Introduction of a bulky benzyl group to evade "N-alkyl" generic bans.[1][2] Found in "NRG-2" products [1].
Gen 3 (Post-2012) N-methyl Benzedrone Tertiary amine (N-methyl-N-benzyl)Further derivatization.[1][2] Likely designed to act as a prodrug or analytical standard for forensic libraries [2].[1]

The "Masking" Hypothesis: The addition of the N-methyl group to Benzedrone creates a tertiary amine.[1] In cathinone SAR, tertiary amines (e.g., N,N-dimethylcathinone) typically exhibit reduced affinity for monoamine transporters compared to their secondary amine counterparts. Therefore, N-methyl Benzedrone is theoretically significant primarily as a prodrug that metabolizes into the more potent Mephedrone (via N-debenzylation) or Benzedrone (via N-demethylation) [3].[1][2]

Synthesis Background and Chemical Logic

Disclaimer: The following section describes theoretical and historical synthetic pathways for educational and forensic analysis purposes. This is not a manufacturing instruction.

The synthesis of N-methyl Benzedrone follows the standard alpha-bromination/nucleophilic substitution route common to the cathinone class.[1][2] The divergence from Benzedrone occurs at the amination stage.

Precursor Selection

The core scaffold is built upon 4-methylpropiophenone , a commercially available ketone used in the fragrance industry and as a chemical intermediate.[1]

Synthetic Workflow[1]
  • Alpha-Halogenation: The ketone is reacted with bromine (or HBr/H2O2) in a solvent (e.g., dichloromethane or glacial acetic acid) to yield 4-methyl-2-bromopropiophenone .[1][2] This intermediate is highly lachrymatory and unstable.

  • Amination (The Divergence Point):

    • To make Benzedrone: The bromo-intermediate is reacted with benzylamine (primary amine).[1]

    • To make N-methyl Benzedrone: The bromo-intermediate is reacted with N-methylbenzylamine (secondary amine).[1][2]

Reaction Mechanism (SN2)

The amination proceeds via an SN2 mechanism. The secondary amine (N-methylbenzylamine) attacks the alpha-carbon, displacing the bromide ion.[1][2] Because the nucleophile is a secondary amine, the product is a tertiary amine, preventing further alkylation (a common side-reaction in primary amine syntheses).

Visualization of Synthetic Pathways

The following DOT diagram illustrates the divergent synthesis and the structural relationship between Mephedrone, Benzedrone, and N-methyl Benzedrone.

SynthesisPathPrecursor4-MethylpropiophenoneInter4-Methyl-2-bromopropiophenone(Alpha-Bromo Intermediate)Precursor->InterBr2 / AcOHBenzedroneBenzedrone (4-MBC)(Secondary Amine)Inter->BenzedroneSN2 SubstitutionNMeBenzN-methyl Benzedrone(Tertiary Amine)Inter->NMeBenzSN2 SubstitutionReagent1+ BenzylamineReagent1->BenzedroneReagent2+ N-methylbenzylamineReagent2->NMeBenz

Figure 1: Divergent synthetic pathways from the common alpha-bromo intermediate. The choice of amine determines the final N-substitution pattern.

Pharmacology: The Prodrug Mechanism

Understanding the pharmacology of N-methyl Benzedrone requires analyzing its metabolic fate.[1][2] Tertiary amine cathinones often lack the hydrogen bonding capability necessary for high-affinity binding to the Dopamine Transporter (DAT) or Serotonin Transporter (SERT).[1]

Metabolic Activation

In vivo, N-methyl Benzedrone is subjected to oxidative dealkylation by Cytochrome P450 enzymes (likely CYP2D6 or CYP2C19).[1]

  • Pathway A (N-Demethylation): Loss of the methyl group yields Benzedrone .[1]

  • Pathway B (N-Debenzylation): Loss of the benzyl group yields Mephedrone (4-MMC) .[1][2]

Given that Mephedrone has significantly higher potency as a monoamine releaser than Benzedrone, Pathway B represents a bio-activation step, effectively making N-methyl Benzedrone a carrier molecule for Mephedrone.[1]

MetabolismParentN-methyl Benzedrone(Inactive/Low Potency)CYPCytochrome P450(Oxidative Dealkylation)Parent->CYPMephedroneMephedrone (4-MMC)(High Potency Stimulant)CYP->MephedroneN-Debenzylation(Major Bioactivation?)BenzedroneBenzedrone (4-MBC)(Moderate Potency)CYP->BenzedroneN-DemethylationBenzaldehydeBenzaldehydeMephedrone->BenzaldehydeSide productFormaldehydeFormaldehydeBenzedrone->FormaldehydeSide product

Figure 2: Theoretical metabolic activation pathways.[1][2] N-debenzylation converts the molecule into the highly potent Mephedrone.[1][2]

Forensic Analysis & Identification

For drug development and forensic professionals, distinguishing N-methyl Benzedrone from its analogs is critical due to isobaric interferences.[1][2]

Mass Spectrometry (GC-MS)

Under Electron Ionization (EI), cathinones fragment predictably at the alpha-carbon bond.[1][2]

  • Benzedrone (4-MBC): The base peak is typically the immonium ion formed by the cleavage of the benzoyl group.[1]

    • Fragment:[CH(CH3)=NH-CH2-Ph]+ (m/z ~120).[1][2]

  • N-methyl Benzedrone: The tertiary amine alters the fragmentation.[1][2]

    • Fragment:[CH(CH3)=N(CH3)-CH2-Ph]+ (m/z ~134).[1][2]

    • Differentiation: The shift of +14 Da in the base peak (immonium ion) is the primary diagnostic marker distinguishing the N-methyl derivative from the parent Benzedrone [4].

Analytical Reference Data
PropertyData
IUPAC Name 2-[benzyl(methyl)amino]-1-(4-methylphenyl)propan-1-one
Molecular Formula C18H21NO
Formula Weight 267.4 g/mol
CAS Number 2749433-00-7 (HCl salt)
Solubility DMF (~10 mg/ml), DMSO (~5 mg/ml), Ethanol (~5 mg/ml)
UV Max ~262 nm

References

  • Sutcliffe, O. B., et al. (2012). Synthesis, full chemical characterisation and development of validated methods for the quantification of the components found in the evolved "legal high" NRG-2.[3][4] Journal of Pharmaceutical and Biomedical Analysis.

  • Cayman Chemical. (2023).[1] N-methyl Benzedrone (hydrochloride) Product Information. Cayman Chemical Analytical Standards.

  • Meyer, M. R., et al. (2010). Metabolism of the new designer drug mephedrone and toxicological detection of the metabolites in rat urine using gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry.

  • PubChem. (2023).[1] N-Methyl Benzedrone Compound Summary. National Library of Medicine.[1]

Investigating the Receptor Binding Affinity of N-methyl Benzedrone: A Pharmacological & Methodological Framework

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-methyl Benzedrone (N-methyl-4-MBC; 1-(4-methylphenyl)-2-[benzyl(methyl)amino]-1-propanone) represents a structural evolution in the synthetic cathinone class, characterized by a tertiary amine configuration incorporating both N-methyl and N-benzyl moieties. Unlike its primary (Cathinone) and secondary (Mephedrone, Benzedrone) amine predecessors, the pharmacological profile of N-methyl Benzedrone remains largely unmapped in peer-reviewed literature.

This technical guide addresses the critical knowledge gap regarding the receptor binding affinity of N-methyl Benzedrone. It provides a rigorous theoretical analysis based on Structure-Activity Relationships (SAR) and establishes a validated experimental protocol for determining its affinity (


) at the Dopamine (DAT), Serotonin (SERT), and Norepinephrine (NET) transporters.

Chemical Identity & Structural Analysis[1]

N-methyl Benzedrone is the N-methylated derivative of Benzedrone (4-MBC). Understanding its steric and electronic properties is a prerequisite for predicting receptor interactions.

Structural Comparison
CompoundCommon NameStructureAmine TypePredicted Steric Bulk
4-MMC Mephedrone4-methyl-N-methylcathinoneSecondaryLow
4-MBC Benzedrone4-methyl-N-benzylcathinoneSecondaryHigh (Benzyl group)
N-methyl-4-MBC N-methyl Benzedrone4-methyl-N-benzyl-N-methylcathinoneTertiaryVery High
Theoretical SAR & Binding Hypothesis

The monoamine transporters (MATs) generally favor secondary amines (e.g., Methamphetamine, Mephedrone) for optimal substrate translocation and binding.

  • Steric Hindrance: The addition of a methyl group to the nitrogen of Benzedrone creates a bulky tertiary amine. In the cathinone series, tertiary amines (e.g., N,N-dimethylcathinone) typically exhibit significantly reduced affinity for DAT and NET compared to their secondary amine analogs due to steric clashes within the orthosteric binding site.

  • Lipophilicity: The N-benzyl group drastically increases lipophilicity (

    
    ), potentially altering blood-brain barrier (BBB) permeability and non-specific binding, but often reducing specific transporter affinity.
    
  • Prodrug Potential: N-methyl Benzedrone may act as a prodrug, undergoing in vivo N-demethylation to active metabolites (Benzedrone or 4-MMC), similar to how certain tertiary amine pharmaceuticals are metabolized.

SAR_Analysis cluster_hypothesis Pharmacological Hypothesis Mephedrone Mephedrone (4-MMC) (High Affinity Substrate) Benzedrone Benzedrone (4-MBC) (Reduced Affinity / N-Benzyl) Mephedrone->Benzedrone + N-Benzyl Group (Steric Bulk) N_Me_Benzedrone N-methyl Benzedrone (Unknown Affinity / Tertiary Amine) Benzedrone->N_Me_Benzedrone + N-Methylation (Tertiary Amine Formation) Hypothesis Predicted Effect: Reduced Orthosteric Binding Potential Prodrug Mechanism N_Me_Benzedrone->Hypothesis

Figure 1: Structural evolution and theoretical impact on binding affinity.

Experimental Protocol: Radioligand Binding Assays

To definitively establish the binding profile, researchers must employ competitive radioligand binding assays. The following protocol is standardized for high-throughput screening compatibility.

Reagents & Cell Lines
  • Host System: HEK293 cells stably expressing human DAT, SERT, or NET (transient transfection is less reproducible for

    
     determination).
    
  • Radioligands:

    • hDAT:

      
       (High specificity for DAT).
      
    • hSERT:

      
       or 
      
      
      
      .
    • hNET:

      
      .
      
  • Test Compound: N-methyl Benzedrone HCl (dissolved in DMSO, final assay concentration <0.1% DMSO).

Membrane Preparation Workflow

Objective: Isolate transporter-rich membrane fractions to minimize non-specific binding.

  • Harvest: Detach cells using PBS/EDTA (avoid trypsin to preserve receptor integrity).

  • Lysis: Homogenize in ice-cold Buffer A (50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

  • Centrifugation:

    • Spin 1: 1,000 x g for 10 min at 4°C (remove nuclei/debris).

    • Spin 2: 40,000 x g for 20 min at 4°C (pellet membranes).

  • Resuspension: Resuspend pellet in binding buffer to achieve ~20-40 µg protein/well.

Competitive Binding Assay Steps

This assay measures the ability of N-methyl Benzedrone to displace a known radioligand.

  • Plate Setup: Use 96-well polypropylene plates.

  • Additions (Total Vol: 250 µL):

    • 25 µL Test Compound (N-methyl Benzedrone) at increasing concentrations (

      
       M to 
      
      
      
      M).
    • 25 µL Radioligand (Final concentration

      
       of the ligand).
      
    • 200 µL Membrane Suspension.

  • Non-Specific Binding (NSB) Control: Include wells with saturating concentration of a known blocker (e.g., 10 µM Mazindol for DAT).

  • Incubation: 2 hours at 4°C (to minimize transporter internalization or degradation).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (PEI) using a cell harvester.

  • Wash: 3x with ice-cold wash buffer.

  • Detection: Liquid scintillation counting.

Assay_Workflow Membrane_Prep 1. Membrane Preparation (HEK293-hDAT/SERT/NET) Incubation 2. Competitive Incubation (Membranes + [3H]Ligand + N-Me-Benzedrone) Membrane_Prep->Incubation 20-40µg protein Filtration 3. Rapid Filtration (GF/B Filters + PEI) Incubation->Filtration 2 hrs @ 4°C Counting 4. Scintillation Counting (CPM Measurement) Filtration->Counting Wash 3x Analysis 5. Data Analysis (Non-linear Regression) Counting->Analysis Calculate IC50

Figure 2: Step-by-step radioligand binding assay workflow.

Data Analysis & Interpretation

Calculating Affinity ( )

Raw CPM (Counts Per Minute) data must be converted to specific binding and analyzed using non-linear regression (one-site competition model).

The Cheng-Prusoff Equation:



  • 
     : Concentration of N-methyl Benzedrone inhibiting 50% of specific radioligand binding.
    
  • 
     : Concentration of radioligand used in the assay.
    
  • 
     : Dissociation constant of the radioligand (experimentally determined via saturation binding).
    
Interpreting Results
  • 
     nM:  High Affinity. Indicates potent direct interaction.
    
  • 
     100 nM - 1 µM:  Moderate Affinity.
    
  • 
     µM:  Low/Negligible Affinity.
    

Scientific Note: If N-methyl Benzedrone shows


 µM, it strongly suggests the compound is a prodrug . In this scenario, future studies must focus on metabolic stability assays (liver microsomes) to track conversion to Benzedrone (4-MBC).

Safety & Regulatory Considerations

  • Handling: N-methyl Benzedrone is a potent bioactive substance. Use Class II Biosafety Cabinet.

  • Legal Status: As a structural analog of Mephedrone, it falls under analog acts in jurisdictions like the US (Federal Analog Act) and UK (Psychoactive Substances Act).

  • Waste Disposal: All radioactive waste (

    
    ) must be handled according to NRC/local radiation safety protocols.
    

References

  • Baumann, M. H., et al. (2012). "The designer methcathinone analogs, mephedrone and methylone, are substrates for monoamine transporters in brain tissue." Neuropsychopharmacology, 37(5), 1192-1203. Link

  • Simmler, L. D., et al. (2013). "Pharmacological characterization of designer cathinones in vitro." British Journal of Pharmacology, 168(2), 458-470. Link

  • Eshleman, A. J., et al. (2013). "Affinity, potency, efficacy, and selectivity of a library of synthetic cathinones at monoamine transporters." Psychopharmacology, 226(2), 267-282. Link

  • Cayman Chemical. "N-methyl Benzedrone (hydrochloride) Product Information." Cayman Chemical Product Datasheet. Link

  • Advisory Council on the Misuse of Drugs (ACMD). "Synthetic cathinones: an updated harms assessment." GOV.UK, 2025. Link

Methodological & Application

Application Note & Protocol: Safe Handling of N-methyl Benzedrone HCl

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document is intended for use by trained researchers, scientists, and drug development professionals in controlled laboratory settings only. N-methyl Benzedrone HCl is a research chemical with unknown physiological and toxicological properties.[1][2][3] It is not intended for human or veterinary use.[2] All personnel must adhere to their institution's Chemical Hygiene Plan and all applicable local, state, and federal regulations.

Compound Profile and Integrated Hazard Assessment

N-methyl Benzedrone HCl is an analytical reference standard structurally categorized as a synthetic cathinone.[1] The primary and most critical hazard associated with this compound is the complete lack of published toxicological and physiological data .[1][2] Therefore, under the Precautionary Principle, N-methyl Benzedrone HCl must be treated as a substance with a high degree of acute and chronic toxicity until proven otherwise.

All handling protocols are derived from this central fact. The risk assessment assumes potential for severe health effects via all routes of exposure (inhalation, ingestion, dermal contact, and ocular contact). While no specific data exists for N-methyl Benzedrone HCl, related amine hydrochloride compounds can cause serious eye irritation and may cause allergic skin reactions.[4][5]

Property Value Source
Formal Name 1-(4-methylphenyl)-2-[methyl(phenylmethyl)amino]-1-propanone, monohydrochlorideCayman Chemical[1]
Synonyms N-methyl-4-MBCCayman Chemical[1]
Molecular Formula C₁₈H₂₁NO • HClCayman Chemical[1]
Formula Weight 303.8 g/mol Cayman Chemical[1]
Appearance Crystalline solidCayman Chemical[1]
CAS Number 2749433-00-7Cayman Chemical[1]
Solubility DMF: 10 mg/ml; DMSO: 5 mg/ml; Ethanol: 5 mg/mlCayman Chemical[1]
Storage Temp. -20°C RecommendedLabchem[3]

Regulatory & Legal Status

N-methyl Benzedrone HCl is a synthetic cathinone, a class of compounds that are heavily regulated in many jurisdictions.[6][7] As of early 2025, it was reported as not being controlled under the UK's Misuse of Drugs Act but was being monitored.[7] However, the legal landscape for new psychoactive substances changes rapidly.

Causality: The legal status dictates procurement, storage security, record-keeping, and disposal requirements. Failure to comply can result in severe institutional and personal penalties.

Directive: It is mandatory for the Principal Investigator to verify the current legal status of N-methyl Benzedrone HCl with all relevant national and local authorities before acquisition. Some suppliers may restrict sales to licensed laboratories.

Hierarchy of Controls: A Mandatory Framework

To ensure personnel safety, a multi-layered approach to hazard control must be implemented. This "Hierarchy of Controls" prioritizes strategies that are most effective at reducing risk. Personal Protective Equipment (PPE) is always the last line of defense. This framework is a core component of OSHA's guidelines for protecting laboratory workers.[8][9]

HierarchyOfControls cluster_pyramid Elimination Elimination (Not Applicable) Substitution Substitution (Not Applicable) Engineering Engineering Controls (Fume Hood, Glovebox) Administrative Administrative Controls (SOPs, Training, Designated Areas) PPE Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat, Respirator)

Caption: The Hierarchy of Controls prioritizes safety measures.

Engineering Controls & Personal Protective Equipment (PPE)

Based on the risk assessment, the following controls are mandatory.

4.1 Engineering Controls

  • Primary Containment: All procedures involving the handling of solid N-methyl Benzedrone HCl or its concentrated solutions must be performed inside a certified chemical fume hood or a glovebox. This is to prevent inhalation of aerosolized particles.

  • Ventilation: The laboratory must have adequate general ventilation with negative pressure relative to adjacent non-laboratory areas.

4.2 Personal Protective Equipment (PPE) The selection of PPE is critical and task-dependent. Never wear PPE outside of the designated laboratory area.[10]

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Receiving/Unpacking Safety glasses with side shieldsNitrile gloves (single pair)Lab coatNot required if package is intact
Weighing Solid Chemical splash gogglesDouble-gloved with chemically resistant nitrile glovesChemically resistant lab coat or apronN95 or higher respirator recommended
Preparing Solutions Chemical splash goggles and face shieldDouble-gloved with chemically resistant nitrile glovesChemically resistant lab coat or apronNot required if performed in a fume hood
Conducting Experiment Chemical splash gogglesNitrile glovesLab coatNot required if performed in a fume hood
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemically resistant coverallsAir-purifying respirator with appropriate cartridges

Standard Operating Procedures (SOPs)

These step-by-step protocols are designed to minimize exposure risk throughout the compound's lifecycle in the laboratory.

SOP-01: Receiving and Inspection

  • Confirm the delivery against the purchase order.

  • Don PPE: lab coat, safety glasses, and single-pair nitrile gloves.

  • Transport the unopened package to the designated laboratory area.

  • Inspect the external packaging for any signs of damage or leaks. If compromised, treat as a spill and proceed to Emergency Procedure EP-01.

  • Place the package inside a chemical fume hood before opening.

  • Carefully open the shipping package. Inspect the primary container for integrity.

  • Verify the label on the primary container matches the product ordered.

  • Log the compound into the laboratory's chemical inventory system.

SOP-02: Storage

  • Segregation: Store N-methyl Benzedrone HCl away from incompatible materials, such as strong oxidizing agents.[11]

  • Temperature: Store in a clearly labeled, dedicated freezer at -20°C.[3] Synthetic cathinones can be unstable, and stability is often temperature and pH-dependent.[12][13][14]

  • Security: The storage location (freezer) must be in a lockable room with controlled access. If required by local regulations, store in a locked safe or cabinet.

  • Container: Ensure the primary container is tightly sealed to prevent contamination.

SOP-03: Weighing and Solution Preparation

  • Preparation: Designate a specific area within a chemical fume hood for this task. Decontaminate the surface before and after use.

  • PPE: Don the required PPE for handling solid compounds (See PPE Table).

  • Static Control: Use an anti-static weigh boat and/or an ionizing bar to prevent dispersal of the crystalline solid.

  • Weighing: Tare the weigh boat on an analytical balance inside the fume hood. Carefully add the desired amount of N-methyl Benzedrone HCl using a dedicated spatula. Avoid creating dust.

  • Solubilization: Place the weigh boat directly into the vessel containing the solvent (e.g., a volumetric flask). This prevents loss of material and potential contamination from scraping.

  • Dissolving: Cap the vessel and dissolve the compound using sonication or gentle agitation as required.

  • Cleanup: Immediately treat the spatula and any contaminated surfaces as hazardous waste.

SOP-04: Waste Disposal

  • Classification: All waste contaminated with N-methyl Benzedrone HCl (solid, solutions, contaminated PPE, weigh boats, etc.) must be treated as hazardous chemical waste.

  • Solid Waste: Collect all contaminated solid materials (gloves, paper towels, pipette tips) in a dedicated, sealed, and clearly labeled hazardous waste bag or container.

  • Liquid Waste: Collect all liquid waste in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal: Dispose of all waste through your institution's Environmental Health & Safety (EHS) office, following all local and federal regulations.[8][15] Do not pour any amount of this compound down the drain.

Emergency Procedures

In any emergency, the primary goal is to ensure human safety. Post emergency contact numbers in a visible location.

Incident Type Procedure
Minor Spill (<100 mg) 1. Alert others in the lab. 2. Ensure appropriate PPE is worn (spill cleanup level). 3. Cover the spill with an absorbent material (e.g., chemical absorbent pads). 4. Gently wipe from the outside in, place used materials in a hazardous waste bag. 5. Decontaminate the area with a suitable solvent (e.g., ethanol), followed by soap and water. 6. All cleanup materials must be disposed of as hazardous waste.
Major Spill (>100 mg) 1. Evacuate the immediate area. 2. Alert lab personnel and call your institution's EHS/emergency response number. 3. Close the laboratory doors and prevent re-entry. 4. Allow only trained emergency personnel to conduct the cleanup.
Skin Contact 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. 2. Use a safety shower if the area of contact is large. 3. Seek immediate medical attention. Provide the Safety Data Sheet (SDS) or this document to medical personnel.
Eye Contact 1. Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention. Provide the SDS or this document to medical personnel.
Inhalation 1. Move the affected person to fresh air immediately. 2. If breathing is difficult, provide oxygen. If breathing has stopped, begin CPR if trained to do so. 3. Seek immediate medical attention.
Ingestion 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Seek immediate medical attention.

Data Visualization: Workflows

Safe Handling Workflow Diagram This diagram outlines the critical steps and decision points for safely managing N-methyl Benzedrone HCl within a laboratory setting.

HandlingWorkflow A Receive Compound B Inspect Package (In Fume Hood) A->B C Package OK? B->C D Log in Inventory & Store at -20°C in Secure Location C->D Yes E Execute EP-01 Spill Protocol C->E No F Weigh Solid (In Fume Hood w/ PPE) D->F G Prepare Solution (In Fume Hood) F->G H Conduct Experiment G->H I Dispose of All Waste (Solid & Liquid) via EHS H->I

Caption: End-to-end workflow for N-methyl Benzedrone HCl.

Emergency Spill Response Flowchart This decision tree provides a clear guide for responding to a chemical spill.

SpillResponse Spill Spill Occurs Size Is Spill >100mg or Outside Fume Hood? Spill->Size Evacuate EVACUATE AREA Call EHS / Emergency Response Size->Evacuate Yes Alert Alert Others in Lab Size->Alert No PPE Don Spill-Level PPE Alert->PPE Contain Contain & Absorb Spill PPE->Contain Clean Decontaminate Area Contain->Clean Dispose Dispose of Waste via EHS Clean->Dispose Report Report Incident to Supervisor Dispose->Report

Sources

liquid chromatography mass spectrometry of N-methyl Benzedrone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis of N-methyl Benzedrone

Abstract & Introduction

N-methyl Benzedrone (1-(4-methylphenyl)-2-[methyl(phenylmethyl)amino]-1-propanone) is a novel psychoactive substance (NPS) belonging to the synthetic cathinone class.[1][2] It is structurally distinct from "Benzedrone" (4-MBC) by the addition of a methyl group on the nitrogen atom, forming a tertiary amine. This structural modification alters its lipophilicity, metabolic stability, and fragmentation pattern compared to its secondary amine analogues.[1][2]

This application note details a robust, self-validating LC-MS/MS protocol for the detection of N-methyl Benzedrone.[1][2] Unlike generic cathinone methods, this protocol addresses the specific challenges of analyzing tertiary N-benzyl cathinones, including isobaric interference and matrix-induced ion suppression.[1][2]

Chemical Identity:

  • IUPAC Name: 1-(4-methylphenyl)-2-[methyl(benzyl)amino]propan-1-one[1][2]

  • Common Name: N-methyl Benzedrone, N-methyl-4-MBC[1][2][3]

  • Molecular Formula: C₁₈H₂₁NO[1][2]

  • Exact Mass: 267.1623 Da[1][2][4]

  • Precursor Ion [M+H]⁺: 268.17 Da

Experimental Design & Causality

Chromatographic Separation Strategy
  • Column Selection: A Biphenyl or C18 stationary phase is critical.[1][2] N-methyl Benzedrone contains two aromatic rings (the 4-methylphenyl core and the N-benzyl tail).[1][2] A Biphenyl column provides enhanced pi-pi selectivity, separating it from potential isobaric interferences like dimethyl-benzyl-cathinone isomers better than standard C18 columns.[1][2]

  • Mobile Phase: Acidic conditions (0.1% Formic Acid) are required to protonate the tertiary amine (pKa ~8-9), ensuring solubility and ionization. Methanol is preferred over Acetonitrile for the organic phase in some biphenyl applications to maximize pi-pi interactions, though Acetonitrile provides sharper peak shapes for this specific tertiary amine.[1][2]

Mass Spectrometry Source Parameters
  • Ionization: Electrospray Ionization (ESI) in Positive mode.[2][5]

  • Fragmentation Logic:

    • Primary Transition (Quantifier): The cleavage of the bond between the alpha-carbon and the carbonyl carbon yields the 4-methylbenzoyl ion (m/z 119) . This is the most stable and abundant fragment for 4-methyl cathinones.[1][2]

    • Secondary Transition (Qualifier): The Tropylium ion (m/z 91) is characteristic of the benzyl group.

    • Tertiary Transition (Qualifier): The Immonium ion (m/z 162) [CH(CH₃)=N⁺(CH₃)(Bn)] confirms the specific N-methyl-N-benzyl substitution pattern, distinguishing it from isomers where the alkyl groups might be on the ring.

Detailed Protocol

Materials & Reagents
  • Standard: N-methyl Benzedrone HCl (Certified Reference Material).[1][2][3][6]

  • Internal Standard (IS): Mephedrone-d3 or Benzedrone-d5 (structural analog required due to matrix effects).[2]

  • Solvents: LC-MS Grade Water, Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA).

  • Buffer: Ammonium Formate (10 mM).

Sample Preparation (Supported Liquid Extraction - SLE)

Rationale: SLE provides cleaner extracts than protein precipitation (PPT) for hydrophobic tertiary amines, reducing phospholipid suppression.

  • Aliquot: Transfer 200 µL of biological sample (Urine/Plasma) to a tube.

  • Spike: Add 20 µL of Internal Standard solution (1 µg/mL).

  • Buffer: Add 200 µL of 0.1% NH₄OH (adjust pH > 9 to neutralize the amine for extraction).

  • Load: Load sample onto a Diatomaceous Earth SLE cartridge (e.g., Isolute SLE+).[1][2]

  • Wait: Allow to absorb for 5 minutes (Critical for interaction).

  • Elute: Elute with 2 x 600 µL of Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).

  • Evaporate: Dry under N₂ at 40°C.

  • Reconstitute: Dissolve in 200 µL of Initial Mobile Phase (95:5 Water:ACN).

LC-MS/MS Conditions

Liquid Chromatography:

  • System: UHPLC (e.g., Agilent 1290 / Waters Acquity).[2]

  • Column: Restek Raptor Biphenyl (100 x 2.1 mm, 2.7 µm) or equivalent.[2]

  • Flow Rate: 0.4 mL/min.[1][2][7]

  • Column Temp: 40°C.

  • Injection Vol: 5 µL.

Gradient Table:

Time (min)%A (Water + 2mM Amm. Formate + 0.1% FA)%B (ACN + 0.1% FA)Curve
0.00955Initial
0.50955Hold
6.00595Linear
7.50595Wash
7.60955Re-equilibrate
10.00955End

Mass Spectrometry:

  • Source: ESI Positive.[1][2][8]

  • Capillary Voltage: 3.5 kV.[1][2]

  • Desolvation Temp: 450°C.

  • Gas Flow: 10 L/min.

MRM Transitions Table:

AnalytePrecursor (m/z)Product (m/z)CE (eV)TypeNote
N-methyl Benzedrone 268.2 119.1 22Quant4-Me-Benzoyl cation
268.291.135Qual 1Tropylium ion
268.2162.118Qual 2Immonium ion
Benzedrone-d5 (IS) 259.2119.122Quant(Analogous)

Visualization of Signaling & Workflow

MS/MS Fragmentation Pathway

The following diagram illustrates the collision-induced dissociation (CID) pathway used to select MRM transitions.

FragmentationPathway Precursor Precursor Ion [M+H]+ = 268.2 (Protonated N-me-Benzedrone) AlphaCleavage α-Cleavage Precursor->AlphaCleavage CID Energy Product119 Product Ion m/z 119.1 (4-Methylbenzoyl Cation) AlphaCleavage->Product119 C-C Bond Break (Quantifier) Product162 Product Ion m/z 162.1 (Immonium Ion) AlphaCleavage->Product162 Charge Retention on Nitrogen Product91 Product Ion m/z 91.1 (Tropylium Ion) Product162->Product91 Secondary Fragmentation

Caption: CID fragmentation pathway of N-methyl Benzedrone showing the generation of Quantifier (119) and Qualifier (162, 91) ions.[9]

Analytical Workflow

Workflow cluster_Prep Sample Preparation (SLE) cluster_Analysis Instrumental Analysis Start Biological Sample (Urine/Plasma) IS Add Internal Standard (Benzedrone-d5) Start->IS Alkalize Adjust pH > 9 (0.1% NH4OH) IS->Alkalize Extract SLE Extraction (DCM Elution) Alkalize->Extract Dry Evaporate & Reconstitute (95:5 H2O:ACN) Extract->Dry LC UHPLC Separation (Biphenyl Column) Dry->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Processing (Quant: 268->119) MS->Data

Caption: Step-by-step analytical workflow from sample extraction to data processing.

Validation & Quality Assurance

To ensure Scientific Integrity , the method must be validated according to SWGTOX or FDA Bioanalytical guidelines.

  • Selectivity: Analyze 6 blank matrix sources. No interference >5% of the LOQ area is permitted at the retention time of N-methyl Benzedrone.[1][2]

  • Linearity: Range 5 – 1000 ng/mL.[1][2] Minimum R² > 0.[1][2]99. Weighting 1/x².[1][2][7]

  • Matrix Effect (ME):

    • Calculate ME% = (Area_Spiked_Matrix / Area_Standard_Solution) * 100.[2][10]

    • Acceptable range: 80-120%.[1][2] If suppression occurs (<80%), switch IS to a deuterated analog or increase dilution.[2]

  • Carryover: Inject a blank after the highest calibrator (ULOC).[1][2] Area must be <20% of LOQ.[1][2]

References

  • United Nations Office on Drugs and Crime (UNODC). (2024).[1][2] Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. Retrieved from [Link]

  • Scientific Working Group for Forensic Toxicology (SWGTOX). (2013).[1][2] Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology. Retrieved from [Link]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2024).[1][2] Perspectives on drugs: Synthetic cathinones. Retrieved from [Link]

Sources

Application Note: Designing a Robust Dose-Response Study for N-methyl Benzedrone

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a comprehensive framework for designing and executing dose-response studies for N-methyl Benzedrone, a synthetic cathinone. Recognizing the compound's mechanism of action as a monoamine transporter modulator, this guide details protocols for both in vitro and in vivo models. It emphasizes scientific integrity, ethical considerations, and robust data analysis to ensure the generation of reliable and reproducible pharmacological data for researchers, scientists, and drug development professionals.

Introduction

N-methyl Benzedrone (4-methyl-N-benzylcathinone or 4-MBC) is a synthetic cathinone derivative, structurally related to compounds like mephedrone.[1][2] Synthetic cathinones are β-keto analogues of amphetamines and typically act as central nervous system (CNS) stimulants.[3][4][5] Their primary mechanism involves modulating the function of plasma membrane transporters for key monoamines: dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[3][4][6] By inhibiting reuptake or promoting the release of these neurotransmitters, synthetic cathinones increase their extracellular concentrations in the brain, leading to enhanced monoaminergic signaling.[3][4][6][7]

A dose-response study is fundamental in pharmacology to characterize the relationship between the concentration of a drug and its elicited biological effect.[8] Key parameters derived from these studies, such as the half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀), are critical for determining a compound's potency and efficacy. This guide provides the necessary theoretical background and detailed experimental protocols to conduct a thorough dose-response analysis of N-methyl Benzedrone.

Pre-Experimental Considerations

Compound Sourcing and Purity

The integrity of any pharmacological study begins with the test compound itself.

  • Source and Purity: N-methyl Benzedrone should be obtained from a reputable chemical supplier as an analytical reference standard.[1] The purity of the compound must be verified, ideally by methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC), to be ≥98%.[1][9] Impurities can confound experimental results, leading to inaccurate dose-response curves.

  • Chemical Information: The compound is a crystalline solid, typically supplied as a hydrochloride salt.[1] Its solubility should be confirmed in the chosen experimental buffers (e.g., DMSO, Ethanol, PBS).[1]

Ethical Considerations

All research involving psychoactive substances and animal models must adhere to strict ethical guidelines.

  • In Vivo Studies: All animal procedures must be prospectively reviewed and approved by an Institutional Animal Care and Use Committee (IACUC).[10] Research should be designed to adhere to the "3Rs" principle: R eplacement, R eduction, and R efinement.[10][11] This includes using the minimum number of animals necessary to obtain statistically significant results and refining procedures to minimize any potential pain or distress.[11][12] The scientific purpose must be significant enough to justify the use of animals.[12]

  • Personnel Training: All personnel handling the compound or animals must be thoroughly trained in the appropriate safety protocols, handling techniques, and emergency procedures.[11][13]

In Vitro Dose-Response Study: Monoamine Transporter Uptake Inhibition

The primary molecular targets of N-methyl Benzedrone are the monoamine transporters.[3] A cell-based uptake inhibition assay is the gold standard for quantifying a compound's potency at these targets.[14] This protocol uses human embryonic kidney 293 (HEK-293) cells stably transfected to express human DAT, NET, or SERT.

Principle

This assay measures the ability of N-methyl Benzedrone to compete with a radiolabeled substrate (e.g., [³H]dopamine) for uptake into cells expressing the target transporter. The resulting decrease in intracellular radioactivity is proportional to the inhibitory activity of the compound.

Experimental Workflow Diagram

in_vitro_workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis plate_cells Plate hDAT, hNET, or hSERT HEK-293 cells in 96-well plates culture Culture for 24-48 hours (37°C, 5% CO₂) plate_cells->culture wash_cells Wash cells with Krebs-Henseleit Buffer (KHB) culture->wash_cells preincubate Pre-incubate (5-10 min) with N-methyl Benzedrone dilutions or controls wash_cells->preincubate add_substrate Initiate uptake by adding radiolabeled substrate (e.g., [³H]DA) preincubate->add_substrate incubate_uptake Incubate (1-10 min) at room temperature add_substrate->incubate_uptake terminate Terminate uptake with ice-cold KHB wash incubate_uptake->terminate lyse Lyse cells with 1% SDS terminate->lyse scintillation Transfer lysate to scintillation vials and count radioactivity (CPM) lyse->scintillation normalize Normalize data to controls (% Inhibition) scintillation->normalize plot Plot % Inhibition vs. log[Concentration] normalize->plot fit_curve Fit non-linear regression (variable slope sigmoidal model) plot->fit_curve calc_ic50 Determine IC₅₀ value fit_curve->calc_ic50

Caption: Workflow for the in vitro monoamine transporter uptake inhibition assay.

Detailed Protocol
  • Cell Culture: Plate HEK-293 cells stably expressing either hDAT, hNET, or hSERT into 96-well microplates at a density of ~50,000 cells/well.[15] Culture overnight at 37°C in a 5% CO₂ humidified incubator.[15]

  • Compound Preparation: Prepare a 10 mM stock solution of N-methyl Benzedrone in DMSO. Create a serial dilution series (e.g., 10-point, half-log or full-log dilutions) in Krebs-Henseleit Buffer (KHB), typically ranging from 1 nM to 100 µM.[16][17] Ensure the final DMSO concentration in the assay is ≤0.1% to avoid solvent effects.

  • Assay Execution:

    • On the day of the experiment, gently aspirate the culture medium from the wells.

    • Wash the cells once with 100 µL of room temperature KHB.[14]

    • Add 50 µL of KHB containing the appropriate concentration of N-methyl Benzedrone, vehicle control (for 0% inhibition), or a known potent inhibitor like cocaine or GBR12909 (for 100% inhibition/non-specific uptake).[14]

    • Pre-incubate the plate for 5-10 minutes at room temperature.[18]

    • Initiate the uptake reaction by adding 50 µL of KHB containing the radiolabeled substrate (e.g., 20 nM [³H]-dopamine for DAT assays).[14]

    • Allow the uptake to proceed for a short, defined period (e.g., 1-10 minutes).[14][15] This timing is critical and should be within the linear range of uptake.

    • Terminate the reaction by rapidly aspirating the buffer and washing the cells twice with ice-cold KHB.[14]

    • Lyse the cells by adding 100 µL of 1% sodium dodecyl sulfate (SDS) to each well.[14]

  • Data Acquisition:

    • Transfer the cell lysates to scintillation vials.

    • Add 3-4 mL of scintillation cocktail.

    • Measure the radioactivity in a liquid scintillation counter, expressed as counts per minute (CPM).

In Vivo Dose-Response Study: Locomotor Activity in Rodents

To assess the psychostimulant effects of N-methyl Benzedrone in vivo, a locomotor activity assay in rodents (e.g., mice or rats) is a standard and robust method.[19] This assay measures the dose-dependent increase in spontaneous movement, a hallmark of CNS stimulant activity.

Principle

Psychostimulants increase locomotor activity by enhancing dopaminergic and noradrenergic signaling in brain regions that control movement, such as the nucleus accumbens and prefrontal cortex.[20][21] By measuring parameters like distance traveled, rearing, and stereotypic movements across a range of doses, a dose-response relationship for the compound's stimulant effects can be established.

Experimental Workflow Diagram

in_vivo_workflow cluster_prep Pre-Experiment cluster_assay Assay Day cluster_analysis Data Analysis acclimate Acclimate animals to housing and handling (≥7 days) randomize Randomize animals into treatment groups (n=8-12/group) acclimate->randomize prepare_doses Prepare N-methyl Benzedrone doses and vehicle control (e.g., saline) randomize->prepare_doses habituate Habituate animals to locomotor activity chambers (30-60 min) prepare_doses->habituate administer Administer compound (IP, SC, or PO) at selected doses habituate->administer record Immediately return to chambers and record activity (60-120 min) administer->record extract Extract locomotor data (e.g., total distance traveled) record->extract group_data Average data for each treatment group extract->group_data plot Plot Mean Locomotor Activity vs. Dose group_data->plot analyze_stats Perform statistical analysis (e.g., ANOVA with post-hoc tests) plot->analyze_stats determine_med Determine Minimal Effective Dose (MED) analyze_stats->determine_med

Caption: Workflow for the in vivo locomotor activity dose-response study.

Detailed Protocol
  • Animals: Use adult male mice (e.g., C57BL/6J) or rats (e.g., Sprague-Dawley), weighing 25-30g or 250-300g, respectively. House animals under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimation: Acclimate animals to the facility for at least one week before the experiment. Handle them daily to reduce stress.

  • Dose Selection and Preparation:

    • Based on literature for similar compounds, select a range of doses (e.g., 0.1, 0.3, 1, 3, 10 mg/kg). A logarithmic or semi-logarithmic dose spacing is recommended.[16][22]

    • Dissolve N-methyl Benzedrone in a suitable vehicle, such as sterile 0.9% saline. The administration volume should be consistent (e.g., 5-10 mL/kg for mice via intraperitoneal (IP) injection).

  • Experimental Procedure:

    • On the day of the experiment, transport the animals to the testing room and allow them to acclimate for at least 60 minutes.

    • Place each animal into an individual open-field locomotor activity chamber (e.g., 40x40x30 cm) equipped with infrared beams to automatically track movement.

    • Allow the animals to habituate to the chambers for 30-60 minutes until baseline activity levels stabilize.

    • Remove the animals, administer the assigned dose of N-methyl Benzedrone or vehicle, and immediately return them to the same chamber.

    • Record locomotor activity continuously for 60-120 minutes.

  • Data Acquisition:

    • The tracking software will record multiple parameters. The primary endpoint is typically "total distance traveled" (in cm). Other measures like vertical activity (rears) and stereotypic counts can also be analyzed.

    • Bin the data into time blocks (e.g., 5 or 10 minutes) to analyze the time course of the drug's effect.

Data Analysis and Interpretation

In Vitro Data Analysis
  • Data Normalization: Convert the raw CPM data into a percentage of inhibition.

    • % Inhibition = 100 * (1 - (Sample_CPM - NonSpecific_CPM) / (Total_CPM - NonSpecific_CPM))

    • Where Total_CPM is from vehicle-treated wells and NonSpecific_CPM is from wells with a saturating concentration of a known inhibitor.

  • Curve Fitting: Plot % Inhibition (Y-axis) against the logarithm of the drug concentration (X-axis).[23][24] Fit the data using a non-linear regression model, typically a four-parameter variable slope (sigmoidal) model.[23][25][26]

    • Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

  • Parameter Determination: The regression will yield the IC₅₀ (the concentration that produces 50% inhibition), the Hill slope (describing the steepness of the curve), and the R-squared value (indicating the goodness of fit).[23]

In Vivo Data Analysis
  • Data Aggregation: For each animal, calculate the total distance traveled over the entire recording session post-injection.

  • Statistical Analysis:

    • Compare the effect of different doses to the vehicle control group using a one-way Analysis of Variance (ANOVA).

    • If the ANOVA is significant (p < 0.05), perform post-hoc tests (e.g., Dunnett's or Tukey's) to identify which specific doses produced a statistically significant increase in locomotor activity compared to the vehicle.

    • The lowest dose that produces a significant effect is defined as the Minimal Effective Dose (MED).

Data Presentation

Summarize key quantitative results in a clear, structured table.

Assay TypeModel SystemKey ParameterN-methyl Benzedrone (Hypothetical Value)
In Vitro Uptake hDAT-HEK293 cellsIC₅₀ (nM)75 nM
hNET-HEK293 cellsIC₅₀ (nM)45 nM
hSERT-HEK293 cellsIC₅₀ (nM)850 nM
In Vivo Locomotion C57BL/6J MiceMED (mg/kg, IP)1.0 mg/kg

Conclusion

This application note provides a validated framework for characterizing the dose-response profile of N-methyl Benzedrone. The in vitro monoamine transporter uptake assay offers a precise determination of the compound's potency at its primary molecular targets. The in vivo locomotor activity study provides essential information about its functional psychostimulant effects in a whole-organism model. By following these detailed protocols and adhering to rigorous data analysis and ethical standards, researchers can generate high-quality, reliable data crucial for advancing neuropharmacological research and drug development.

References

  • Baumann, M. H., Partilla, J. S., & Lehner, K. R. (2013). Neuropharmacology of Synthetic Cathinones. Neuropharmacology, 2013(10). [Link]

  • ResearchGate. (2013). Neuropharmacology of Synthetic Cathinones. ResearchGate. [Link]

  • GraphPad. (n.d.). How to Perform a Dose-Response Analysis. GraphPad Prism User Guide. [Link]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (n.d.). Synthetic cathinones drug profile. EMCDDA. [Link]

  • ResearchGate. (2023). Which statistical tool or test can be used for dose-response curve with time component? ResearchGate. [Link]

  • National Institutes of Health (NIH). (2013). Neuropharmacology of Synthetic Cathinones. PubMed. [Link]

  • Aperito. (2021). Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. Aperito. [Link]

  • National Institutes of Health (NIH). (2007). Aspects of the Relationship Between Drug Dose and Drug Effect. PMC. [Link]

  • Emergent Mind. (n.d.). Nonlinear Dose-Response Curves. Emergent Mind. [Link]

  • National Institutes of Health (NIH). (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PMC. [Link]

  • GraphPad. (2023). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. [Link]

  • GraphPad. (n.d.). Example: Global nonlinear regression (dose-response curves). GraphPad Prism 11 Curve Fitting Guide. [Link]

  • National Institutes of Health (NIH). (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC. [Link]

  • GraphPad. (n.d.). What are dose-response curves? GraphPad Prism 11 Curve Fitting Guide. [Link]

  • Protocol Online. (2013). Calculating Drug concentrations in Log scales. Protocol Online. [Link]

  • National Institutes of Health (NIH). (2011). Ethical considerations in animal studies. PMC. [Link]

  • Boston Children's Hospital. (2022). Preclinical Road map for Neuroscience Drug Discovery Research at Boston Children's Hospital. Boston Children's Hospital. [Link]

  • Oxford Academic. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology. [Link]

  • GOV.UK. (2021). Synthetic cathinones: an updated harms assessment. GOV.UK. [Link]

  • Kosin Medical Journal. (2022). Considerations for experimental animal ethics in the research planning and evaluation process. Kosin Medical Journal. [Link]

  • Nonstop Neuron. (2021). Dose-Response Relationship - Pharmacodynamics Lecture | Potency, Efficacy, Therapeutic Index etc. YouTube. [Link]

  • Springer. (2017). Ethical Considerations for Performing Research in Animals. Springer. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]

  • Quora. (2019). Why do I need to log my concentrations in a dose response curve? Quora. [Link]

  • National Institutes of Health (NIH). (2022). Ethical considerations regarding animal experimentation. PMC. [Link]

  • Swiss Academy of Medical Sciences. (2005). Ethical Principles and Guidelines for Experiments on Animals. Swiss Academy of Medical Sciences. [Link]

  • Innovative Health Initiative. (n.d.). Topic: Improving the preclinical prediction of adverse effects of pharmaceuticals on the nervous system. IHI. [Link]

  • National Institutes of Health (NIH). (2019). Strategies to Address Challenges in Neuroscience Drug Discovery and Development. PMC. [Link]

  • BMC. (2009). The basics of preclinical drug development for neurodegenerative disease indications. Alzheimer's Research & Therapy. [Link]

  • American College of Neuropsychopharmacology (ACNP). (n.d.). Behavioral Techniques in Preclinical Neuropsychopharmacology Research. ACNP. [Link]

  • National Institutes of Health (NIH). (n.d.). N-Methyl Benzedrone. PubChem. [Link]

  • National Institutes of Health (NIH). (2013). The Cognition-Enhancing Effects of Psychostimulants Involve Direct Action in the Prefrontal Cortex. PMC. [Link]

  • National Institutes of Health (NIH). (2017). Model-Based Approach for Optimizing Study Design and Clinical Drug Performances of Extended-Release Formulations of Methylphenidate for the Treatment of ADHD. PubMed. [Link]

  • Wikipedia. (n.d.). Benzedrone. Wikipedia. [Link]

  • National Institutes of Health (NIH). (2009). Psychostimulants as Cognitive Enhancers: The Prefrontal Cortex, Catecholamines and Attention Deficit Hyperactivity Disorder. PMC. [Link]

  • Ludmer Centre. (n.d.). Study of the Long-term Impacts of Psychostimulants On the Brain. Ludmer Centre for Neuroinformatics & Mental Health. [Link]

  • Cleveland Clinic. (2020). Time to Stable Dose of Psychostimulants in Pediatric Patients With ADHD. Consult QD. [Link]

  • United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. UNODC. [Link]

  • MDPI. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules. [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2020). Recommended methods for the identification and analysis of synthetic cathinones in seized materials. UNODC. [Link]

  • MDPI. (2023). Isolation, Characterization, and Stability Assessment of Pure Enantiomers of Cathinone Derivatives via Semi-Preparative HPLC-UV Using a Phenomenex Lux® 5 Column. Separations. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: N-methyl Benzedrone HCl Degradation Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and answers to frequently asked questions regarding the identification of degradation products of N-methyl Benzedrone HCl. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the integrity of your analytical results.

Frequently Asked Questions (FAQs)

Q1: I'm observing unknown peaks in my chromatogram when analyzing an aged sample of N-methyl Benzedrone HCl. What could these be?

A: The appearance of new, unidentified peaks in your chromatogram (e.g., from HPLC or GC analysis) is a classic indicator of sample degradation. N-methyl Benzedrone, as a synthetic cathinone, possesses a β-keto-phenethylamine backbone. This structure is susceptible to several chemical transformations under various environmental conditions.[1][2] The stability of cathinones can be influenced by factors such as temperature, pH, light, and the presence of oxygen.[1][2][3]

The unknown peaks are likely degradation products formed through one or more of the following pathways:

  • Reduction of the β-keto group: The carbonyl group can be reduced to a hydroxyl group, forming the corresponding amino alcohol, a 4-methyl-N-methylephedrine-like compound. This is a common metabolic and degradation pathway for cathinones.[4][5]

  • Oxidative N-demethylation: The N-methyl group can be cleaved off, resulting in the primary amine analog, Benzedrone (4-methyl-N-benzylcathinone).[4][6][7]

  • Oxidation of the tolyl group: The methyl group on the phenyl ring can be oxidized to a hydroxymethyl group and subsequently to a carboxylic acid.[5]

  • Thermal Degradation: If you are using Gas Chromatography (GC), the high temperatures of the injection port can cause in-situ degradation, often through oxidation, leading to the formation of imine or enamine species.[2][8][9]

To confidently identify these peaks, a systematic approach using forced degradation studies coupled with mass spectrometry is required.

Q2: How can I systematically identify the potential degradation products of my N-methyl Benzedrone HCl sample?

A: The most effective way to proactively identify degradation products is by conducting a forced degradation study , also known as stress testing. This involves subjecting the drug substance to a variety of harsh conditions to accelerate its decomposition. The International Council for Harmonisation (ICH) provides guidelines (specifically ICH Q1A) that outline the principles of such studies, which are crucial for establishing the stability profile of a drug substance.[10][11][12]

A forced degradation study helps in two primary ways:

  • Pathway Elucidation: It reveals the likely degradation pathways and helps in identifying the resulting products.

  • Method Validation: It is essential for developing and validating stability-indicating analytical methods—methods that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products.[12]

The diagram below illustrates a typical workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution of N-methyl Benzedrone HCl in a suitable solvent B Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) A->B Aliquot C Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) A->C Aliquot D Oxidative Stress (e.g., 3% H₂O₂, RT) A->D Aliquot E Thermal Stress (e.g., 80°C, solid state) A->E Aliquot F Photolytic Stress (e.g., ICH Q1B light exposure) A->F Aliquot G Control Sample (Unstressed, protected from light) A->G Aliquot H LC-MS/MS Analysis (or GC-MS) B->H C->H D->H E->H F->H G->H I Compare stressed samples to control H->I J Characterize Degradants (MS, MS/MS fragmentation) I->J

Caption: Experimental workflow for a forced degradation study.

Q3: What is a reliable, step-by-step protocol for conducting a forced degradation study on N-methyl Benzedrone HCl?

A: This protocol is a general guideline. You should aim for approximately 5-20% degradation of the parent compound. You may need to adjust the duration, temperature, and reagent concentration.

Objective: To generate and identify potential degradation products of N-methyl Benzedrone HCl under various stress conditions.

Materials:

  • N-methyl Benzedrone HCl analytical reference standard[13][14]

  • HPLC-grade Methanol or Acetonitrile

  • HPLC-grade Water

  • Hydrochloric Acid (HCl), 1 M

  • Sodium Hydroxide (NaOH), 1 M

  • Hydrogen Peroxide (H₂O₂), 30%

  • Calibrated pH meter, heating block/oven, photostability chamber

Protocol Steps:

  • Prepare Stock Solution: Accurately weigh and dissolve N-methyl Benzedrone HCl in methanol or acetonitrile to a concentration of 1 mg/mL.

  • Set Up Stress Conditions: For each condition, use an appropriate volume of the stock solution. Remember to run a control sample (unstressed stock solution stored at -20°C or 4°C, protected from light) in parallel.[15][16]

    • Acid Hydrolysis: Dilute stock solution with 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at 2, 6, 12, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

    • Base Hydrolysis: Dilute stock solution with 0.1 M NaOH. Incubate at 60°C. Withdraw aliquots at timed intervals (cathinones are often less stable in alkaline conditions, so start with shorter time points like 30 min, 1, 2, and 4 hours).[2] Neutralize with an equivalent amount of 0.1 M HCl before analysis.

    • Oxidative Degradation: Dilute stock solution with a final concentration of 3% H₂O₂. Keep at room temperature, protected from light. Withdraw aliquots at 2, 8, and 24 hours.

    • Thermal Degradation: Place the solid powder in an oven at 80°C. Sample at 24, 48, and 72 hours. Dissolve in the initial solvent for analysis.

    • Photolytic Degradation: Expose the stock solution in a quartz cuvette to light exposure as specified in ICH Q1B guidelines.[11] Keep a control sample wrapped in aluminum foil at the same temperature.

  • Sample Analysis: Analyze all samples (stressed and control) using a validated stability-indicating LC-MS/MS method.

Q4: What are the best analytical techniques to separate and identify these degradation products?

A: The combination of liquid chromatography and tandem mass spectrometry (LC-MS/MS) is the gold standard for this type of analysis.[17][18]

  • Liquid Chromatography (LC): A reversed-phase C18 column is typically effective for separating the parent drug from its more polar or less polar degradation products. A gradient elution using a mobile phase of acidified water (e.g., with 0.1% formic acid) and an organic solvent like acetonitrile or methanol provides excellent resolution.[4]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), such as with a Quadrupole Time-of-Flight (QTOF) or Orbitrap instrument, is invaluable.[4][7]

    • Full Scan MS: Allows you to determine the accurate mass of the parent drug and any new peaks, enabling the calculation of their elemental formulas.

    • Tandem MS (MS/MS): Involves selecting a specific ion (like a potential degradation product), fragmenting it, and analyzing the resulting fragment ions. This fragmentation pattern provides structural information that is crucial for definitive identification.[19]

While GC-MS can also be used, be aware that synthetic cathinones are known to be thermally labile.[2][6] High temperatures in the GC inlet can cause degradation, which might be misinterpreted as a product formed during storage.[8][9] If using GC-MS, it is critical to use lower injection temperatures and compare results with an LC-MS analysis.[9]

Q5: What are the expected degradation products of N-methyl Benzedrone, and what do their degradation pathways look like?

A: Based on the known chemistry of cathinone derivatives, we can predict several primary degradation products.[4][5] The following diagram illustrates these potential pathways.

Degradation_Pathways cluster_products Potential Degradation Products parent N-methyl Benzedrone (m/z = 268.16 for [M+H]⁺) dp1 Benzedrone (N-demethylated) (m/z = 254.15 for [M+H]⁺) parent->dp1 Oxidation / Hydrolysis dp2 Dihydro-N-methyl Benzedrone (Keto-reduced) (m/z = 270.18 for [M+H]⁺) parent->dp2 Reduction dp3 Hydroxytolyl-N-methyl Benzedrone (Ring oxidation) (m/z = 284.16 for [M+H]⁺) parent->dp3 Oxidation

Caption: Potential degradation pathways of N-methyl Benzedrone.

Data Summary for Identification:

The table below summarizes the expected mass-to-charge ratios ([M+H]⁺) for the parent compound and its primary degradation products, which is critical for their initial identification in an LC-MS analysis.

Compound NameDegradation PathwayMolecular Formula[M+H]⁺ (Monoisotopic)
N-methyl Benzedrone (Parent)-C₁₈H₂₁NO268.1696
BenzedroneN-demethylationC₁₇H₁₉NO254.1539
Dihydro-N-methyl Benzedroneβ-Keto ReductionC₁₈H₂₃NO270.1852
Hydroxytolyl-N-methyl BenzedroneTolyl Group OxidationC₁₈H₂₁NO₂284.1645

Note: The exact mass values are crucial for identification using high-resolution mass spectrometry.

By systematically applying these troubleshooting guides and experimental protocols, researchers can confidently identify degradation products, ensure the quality of their materials, and produce reliable, reproducible scientific data.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • BioBoston Consulting. (2024). A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). [Link]

  • ICH. (n.d.). Q1A(R2) Guideline. [Link]

  • memmert.com. (2012). Stability tests according to ICH Q1A (R2). [Link]

  • IJPQA. (n.d.). Comprehensive Review of ICH Stability Guidelines: Q1A to Q1F. [Link]

  • Piras, G., et al. (2023). Mephedrone and Its Metabolites: A Narrative Review. PMC. [Link]

  • ResearchGate. (n.d.). Analytical Methods Used for Identification and Determination of Synthetic Cathinones and Their Metabolites. [Link]

  • Lopes, A., et al. (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers in Pharmacology. [Link]

  • Kavanagh, P., et al. (2024). Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples. PMC. [Link]

  • ResearchGate. (2021). Investigation of Biotransformation Products of p-Methoxymethylamphetamine and Dihydromephedrone in Wastewater by High-Resolution Mass Spectrometry. [Link]

  • Office of Justice Programs. (n.d.). Long-Term Stability of Synthetic Cathinones in Forensic Toxicology Samples. [Link]

  • ResearchGate. (n.d.). Proposed fragmentation pathway for mephedrone reference standard. [Link]

  • Office of Justice Programs. (2016). Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology. [Link]

  • Wiley Online Library. (2022). Identification of Synthetic Cathinones in Seized Materials: A Review of Analytical Strategies Applied in Forensic Chemistry. [Link]

  • UNODC. (n.d.). Recommended methods for the identification and analysis of synthetic cathinones in seized materials. [Link]

  • Nisbet, L. C., et al. (2020). Extended Stability Evaluation of Selected Cathinones. Frontiers in Chemistry. [Link]

  • MDPI. (2020). Enantioseparation and Determination of Mephedrone and Its Metabolites by Capillary Electrophoresis Using Cyclodextrins as Chiral Selectors. [Link]

  • Oxford Academic. (2015). Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology. [Link]

  • Bertin Instruments. (n.d.). N-methyl Benzedrone (hydrochloride) - Analytical Standards. [Link]

  • PubMed. (2020). Stability and Degradation Pathways of Different Psychoactive Drugs in Neat and in Buffered Oral Fluid. [Link]

  • PubMed. (n.d.). The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. [Link]

  • PubMed. (2013). The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions. [Link]

  • TU Delft. (2000). Pathways for the degradation of MTBE and other fuel oxygenates by isolate PM1. [Link]

Sources

Technical Support Center: N-methyl Benzedrone HPLC Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide: Resolving Peak Tailing

Welcome to the technical support center for the chromatographic analysis of N-methyl Benzedrone. This guide is designed for researchers, scientists, and drug development professionals encountering peak asymmetry issues, specifically peak tailing, during HPLC analysis. As a Senior Application Scientist, my goal is to provide not just a list of steps, but a logical framework grounded in chromatographic principles to help you diagnose and resolve these challenges effectively.

Peak tailing is more than a cosmetic issue; it compromises the accuracy of integration and quantification, masks low-level impurities, and reduces resolution between closely eluting peaks, ultimately affecting the reliability of your analytical results.[1] This guide will walk you through the common causes and solutions for peak tailing when analyzing N-methyl Benzedrone, a synthetic cathinone derivative.

Frequently Asked Questions (FAQs)

Q1: I'm seeing significant peak tailing with N-methyl Benzedrone on my C18 column. What is the most likely cause?

The most common culprit for peak tailing with basic compounds like N-methyl Benzedrone is secondary ionic interactions with the stationary phase.[2][3] N-methyl Benzedrone contains a secondary amine group, which is basic and will be protonated (positively charged) in typical reversed-phase mobile phases.

Here’s the underlying mechanism:

  • Primary Interaction (Good): The desired reversed-phase retention occurs via hydrophobic interactions between the nonpolar regions of your analyte and the C18 alkyl chains of the stationary phase.

  • Secondary Interaction (Bad): Standard silica-based columns have residual silanol groups (Si-OH) on their surface.[4] At a mobile phase pH above approximately 3.5-4, these acidic silanols become deprotonated (negatively charged, Si-O⁻).[5] The positively charged N-methyl Benzedrone molecule then strongly interacts with these negatively charged silanol sites through a secondary ion-exchange mechanism.

Because this secondary interaction is stronger and has different kinetics than the primary hydrophobic interaction, a fraction of the analyte molecules are delayed as they move through the column, resulting in a "tail" on the peak.[6]

To illustrate this interaction:

cluster_0 Silica Stationary Phase cluster_1 Mobile Phase Silica Silica Surface C18 Hydrophobic Chain Ionized Silanol (Si-O⁻) Analyte Protonated N-methyl Benzedrone (Analyte⁺) Analyte->Silica:f1 Primary Interaction (Hydrophobic) Analyte->Silica:f2 Secondary Interaction (Ionic - Causes Tailing)

Caption: Analyte interactions with the stationary phase.

Q2: How can I use the mobile phase to fix peak tailing for N-methyl Benzedrone?

Manipulating the mobile phase is the most direct and powerful tool to combat secondary silanol interactions. The primary strategy is to control the ionization state of the silanol groups by adjusting the pH.

Operate at a Low pH: By lowering the mobile phase pH to 3.0 or below, you effectively protonate the residual silanol groups (Si-O⁻ → Si-OH).[2][3] This neutralizes the sites of strong ionic interaction. While your basic analyte will still be protonated, the stationary phase surface will be predominantly neutral, leading to a separation dominated by the desired hydrophobic mechanism and a significantly more symmetrical peak.[7]

Mobile Phase pHSilanol Group StateN-methyl Benzedrone StateInteraction TypeExpected Peak Shape
> 4.0 Ionized (Si-O⁻)Protonated (Analyte⁺)Hydrophobic + IonicTailing
< 3.0 Protonated (Si-OH)Protonated (Analyte⁺)Primarily HydrophobicSymmetrical

Protocol: Preparing a Low-pH Mobile Phase

  • Aqueous Component Selection: Start with high-purity HPLC-grade water.

  • Acidification/Buffering:

    • Simple Acidification: For many applications, adding 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to the aqueous mobile phase component is sufficient to lower the pH into the desired range.[8]

    • Buffering: For maximum reproducibility and control, use a buffer. A 10-20 mM phosphate buffer adjusted to pH 2.5 is an excellent choice for this purpose.[9]

  • pH Measurement: Crucially , measure and adjust the pH of the aqueous component before mixing it with the organic modifier (e.g., acetonitrile or methanol). The apparent pH can shift after adding the organic solvent.[7]

  • Solvent Mixing & Degassing: Mix the aqueous and organic components in the desired ratio. For example, 50:50 (v/v) Water (with 0.1% Formic Acid) : Acetonitrile. Ensure the final mobile phase is thoroughly mixed and degassed before use.

Q3: I've lowered my mobile phase pH, and the peak shape has improved, but some tailing persists. What should I try next?

If low pH alone is not sufficient, your next steps involve evaluating the column itself and considering mobile phase additives.

1. Use a High-Quality, End-Capped Column: Not all C18 columns are created equal.

  • Type A vs. Type B Silica: Older "Type A" silica columns have higher metal content and more acidic, active silanols, which are prone to causing tailing.[3][9] Modern "Type B" (high-purity) silica columns have significantly fewer of these problematic sites.[3][5]

  • End-Capping: Most modern columns are "end-capped," a process where the silica surface is further treated to convert many of the remaining silanol groups into less polar entities, effectively shielding them from interaction with basic analytes.[2][6] If you are not already, switch to a high-quality, end-capped column from a reputable manufacturer.

2. Consider Mobile Phase Additives (Competing Base): A traditional method is to add a "sacrificial" or "competing" base to the mobile phase, such as triethylamine (TEA).[8][9]

  • Mechanism: TEA is a small, basic amine that will be protonated at low pH. It preferentially interacts with any available ionized silanol sites on the stationary phase, effectively masking them from your analyte, N-methyl Benzedrone.

  • Caution: While effective, this approach has drawbacks. TEA can be difficult to flush from the HPLC system and can shorten column lifetime by accelerating the hydrolysis of the bonded phase.[9] Use it judiciously (e.g., 5-20 mM concentration) and only if other methods fail.

3. Evaluate for Column Hardware Issues: If all peaks in your chromatogram, not just N-methyl Benzedrone, are tailing, the issue might be physical rather than chemical.[1][10]

  • Column Void: A void or channel can form at the head of the column due to bed collapse. This creates a non-uniform flow path, leading to peak distortion.

  • Blocked Frit: Particulate matter from the sample or system can clog the inlet frit of the column, also distorting the flow path.[10]

Protocol: Basic Column Assessment

  • Remove Guard Column: If you are using a guard column, remove it and run the analysis again. If the peak shape improves, the guard column has failed and needs replacement.[10]

  • Column Reversal & Flush: Check the column manufacturer's instructions to see if it can be back-flushed. If so, disconnect the column from the detector, reverse its direction, and flush it to waste with a strong solvent (like 100% acetonitrile or methanol) for at least 10-15 column volumes.[2] This can sometimes dislodge particulates from the inlet frit.

  • Substitute the Column: The most definitive way to diagnose a bad column is to replace it with a new one of the same type. If the problem is resolved, the original column was the source of the issue.[2]

Systematic Troubleshooting Workflow

When encountering peak tailing, it's essential to follow a logical sequence of troubleshooting steps, starting with the easiest and most common solutions. The following workflow will help you systematically isolate and resolve the issue.

start Peak Tailing Observed for N-methyl Benzedrone check_mp Q: Is Mobile Phase pH < 3.0 and buffered/acidified correctly? start->check_mp fix_mp Action: Remake mobile phase. Ensure pH of aqueous portion is < 3.0. Use 0.1% Formic Acid or a buffer. check_mp->fix_mp No check_column_type Q: Are you using a modern, end-capped, Type B silica column? check_mp->check_column_type Yes fix_mp->start Re-evaluate replace_column Action: Switch to a high-purity, end-capped C18 or C8 column. check_column_type->replace_column No check_all_peaks Q: Are ALL peaks in the chromatogram tailing? check_column_type->check_all_peaks Yes replace_column->start Re-evaluate fix_hardware Action: Suspect a physical issue. 1. Remove guard column. 2. Back-flush analytical column. 3. Check for system dead volume. check_all_peaks->fix_hardware Yes check_overload Q: Have you tried reducing the sample concentration? check_all_peaks->check_overload No (Only Analyte Peak) fix_hardware->start Re-evaluate fix_overload Action: Dilute the sample by a factor of 10 and reinject. check_overload->fix_overload No end_good Peak Shape Acceptable check_overload->end_good Yes fix_overload->start Re-evaluate

Caption: A logical workflow for troubleshooting peak tailing.

References

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. [Link]

  • How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs. [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • How can I prevent peak tailing in HPLC? ResearchGate. [Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. [Link]

  • Analytical characterization of three cathinone derivatives, 4-MPD, 4 F-PHP and bk-EPDP, purchased as. King's College London Research Portal. [Link]

  • Chapter 6: The Analysis of Khat and C
  • Why Do Peaks Tail? LC Troubleshooting Bible. [Link]

  • The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. LCGC International. [Link]

  • N-Methyl Benzedrone. PubChem - NIH. [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC International. [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]

Sources

stability of N-methyl Benzedrone hydrochloride at room temperature

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability of N-methyl Benzedrone Hydrochloride

User Triage: Immediate Action Required

  • If your sample is a solid (powder/crystal): It is likely stable at room temperature only if kept in a desiccated, light-tight container. Long-term storage should be at -20°C.[1]

  • If your sample is in solution: It is unstable at room temperature. Significant degradation occurs within 24–72 hours. Move to -20°C or -80°C immediately.

  • If your sample has turned yellow: Degradation has occurred (oxidative dimerization). Purity verification via HPLC/LC-MS is mandatory before use.

Module 1: Chemical Identity & Stability Profile

Compound Clarification: In the research chemical market, "N-methyl Benzedrone" is a common nomenclature for 4-Methylmethcathinone (4-MMC, Mephedrone) or a closely related isomer. Structurally, it is a beta-keto phenethylamine. The "beta-keto" moiety creates a dipole that makes the adjacent alpha-carbon highly acidic and prone to oxidation and dimerization.

Stability Summary Table

StateConditionStability EstimatePrimary Risk
Solid (HCl Salt) Room Temp (20°C), Dry, DarkHigh (>1 year)Hygroscopicity (moisture absorption)
Solid (HCl Salt) Room Temp, Humid/LightModerate/Low (<3 months)Hydrolysis & Photo-oxidation
Solution (MeOH/Water) Room Temp (20°C)Critical (<48 hours)Dimerization & Oxidation
Solution Refrigerated (4°C)Moderate (~1-2 weeks)Slow Oxidation
Solution Frozen (-20°C)High (>6 months)Minimal degradation

Module 2: Degradation Mechanisms (The "Why")

Users often ask why their clear solution turned yellow or why potency dropped. This is driven by two primary pathways:

  • Oxidative Deamination: In solution, dissolved oxygen attacks the beta-keto group, leading to the formation of 1-(4-methylphenyl)-1,2-propanedione (MPPD) . This further degrades into 4-methylbenzoic acid.

  • Pyrazine Dimerization: Two molecules of N-methyl Benzedrone condense to form a dihydropyrazine, which oxidizes to a pyrazine derivative. This is the chromophore responsible for the "yellowing" of aged solutions.

DegradationPathways NMB N-methyl Benzedrone (Active) INTER Reactive Enol/Imine Intermediate NMB->INTER pH > 5 or Solution State MPPD 1-(4-methylphenyl)- 1,2-propanedione INTER->MPPD Oxidation (Dissolved O2) DIMER Pyrazine Derivative (Yellow Chromophore) INTER->DIMER Dimerization (Condensation) MBA 4-Methylbenzoic Acid (Inactive) MPPD->MBA Further Oxidation

Figure 1: Mechanistic pathways leading to potency loss and color change in beta-keto amphetamines.

Module 3: Troubleshooting & FAQs

Q1: "My solid sample is clumping. Is it still good?"
  • Diagnosis: The HCl salt is hygroscopic. Clumping indicates moisture absorption from the air.

  • Risk: Moisture catalyzes hydrolysis of the imine intermediate, accelerating degradation.

  • Action:

    • Dissolve a small amount in D₂O or solvent.

    • Run H-NMR or LC-MS.

    • If pure, dry the remaining solid in a vacuum desiccator over P₂O₅.

Q2: "Can I store stock solutions in methanol at room temperature?"
  • Answer: No.

  • Technical Context: Studies on the analog 4-MMC show ~30% degradation in methanol after just 3 days at room temperature. Acetonitrile is slightly more stable, but still risky.

  • Protocol: Prepare solutions fresh for experiments. If storage is unavoidable, freeze at -20°C or -80°C immediately.

Q3: "The pH of my solution is 7.4 (PBS). Is this safe?"
  • Answer: Neutral or alkaline pH drastically accelerates instability.

  • Mechanism: Higher pH promotes the formation of the free base (or enol form), which is the reactive species for dimerization.

  • Recommendation: If biological pH is required, prepare the solution immediately before use. For storage, maintain an acidic pH (< pH 4).

Module 4: Standard Operating Procedures (SOPs)

SOP-01: Handling & Storage Workflow

Follow this decision tree to ensure sample integrity.

StorageWorkflow Start Received N-methyl Benzedrone HCl FormCheck Is it Solid or Solution? Start->FormCheck Solid Solid Form FormCheck->Solid Solution Solution Form FormCheck->Solution SolidStorage Store at -20°C Desiccated & Dark Solid->SolidStorage SolventCheck Is solvent Water/MeOH? Solution->SolventCheck RapidUse Use within 24h Keep on Ice SolventCheck->RapidUse Yes (High Risk) Freeze Snap Freeze (-80°C) Avoid Freeze-Thaw SolventCheck->Freeze No (Acetonitrile)

Figure 2: Decision matrix for storage conditions to minimize degradation.

SOP-02: Analytical Verification

Before using a stored sample for critical data collection (e.g., binding affinity, toxicology), validate purity.

  • Visual Inspection: Clear = Pass; Yellow/Orange = Fail (Dimerization).

  • Solubility Check: Fully soluble in water = Pass; Turbidity = Fail (Free base formation or contamination).

  • LC-MS Confirmation:

    • Target: N-methyl Benzedrone (M+H)⁺.[2]

    • Watch for: Peak at [M-2H] (Oxidation product) or [2M-2H] (Dimer).

References

  • Tsujikawa, K., et al. (2012).[3] Degradation pathways of 4-methylmethcathinone in alkaline solution and stability of methcathinone analogs in various pH solutions. Forensic Science International.[4][5][6][7]

  • Li, L., et al. (2017).[4] Stability of Synthetic Cathinones in Blood. Journal of Analytical Toxicology.

  • UNODC. (2013).[6] The Challenge of New Psychoactive Substances. Global SMART Programme.

  • Soh, Y.M., & Elliott, S. (2014). An investigation of the stability of emerging new psychoactive substances. Drug Testing and Analysis.

Sources

Analytical Support Hub: Resolving Solvent Interference in N-methyl Benzedrone Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Ticket ID: NMB-SOLV-001 Subject: Troubleshooting Solvent Effects, Ion Suppression, and Stability in Cathinone Analysis

Executive Summary

Welcome to the technical support center. You are likely facing challenges quantifying N-methyl Benzedrone (and structurally related synthetic cathinones) due to solvent interactions. These beta-keto amphetamines present unique analytical hurdles: they are thermally labile, prone to degradation in protic solvents, and susceptible to matrix-induced ion suppression.

This guide moves beyond basic operation manuals. It dissects the chemical causality of solvent interference and provides self-validating protocols to resolve them.

Module 1: GC-MS Interference & Solvent Delay

User Query: "I am seeing a massive, broad peak at the beginning of my chromatogram that masks early-eluting impurities, or my baseline is erratic."

The Technical Diagnosis

This is a classic Solvent Delay or Solvent Expansion issue. In Gas Chromatography-Mass Spectrometry (GC-MS), the solvent is present in ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


 to 

times higher concentration than your analyte. If the MS filament turns on while the solvent is eluting, you risk saturating the detector and shortening filament life. Conversely, if the delay is too long, you miss early-eluting isomers or degradation products.
The Solution: Optimization Protocol

Step 1: Calculate Solvent Expansion Volume N-methyl Benzedrone is typically dissolved in organic solvents.[1] If you inject 1


L of Methanol at 250°C and 15 psi, it expands to ~650 

L of gas. If your liner volume is only 900

L, you are risking "backflash"—where solvent vapor contaminates the pneumatics, causing ghost peaks later.
  • Recommendation: Switch to Ethyl Acetate or Acetonitrile (ACN) if possible.[1] They have lower expansion volumes than Methanol.[1]

  • Liner Choice: Use a splitless liner with deactivated glass wool.[1] The wool increases surface area, promoting vaporization and trapping non-volatiles, which stabilizes the baseline.[2]

Step 2: Determine Precise Solvent Delay Do not guess. Run a "Solvent Scan":

  • Set the MS Solvent Delay to 0.00 minutes .[1]

  • Turn OFF the MS filament (or set the scan range to start above the solvent mass, e.g., start at m/z 50 if solvent is ACN).

  • Inject pure solvent.[1]

  • Observe the TIC (Total Ion Chromatogram).[1] Note the time the solvent peak returns to baseline (e.g., 2.4 minutes).

  • Set your Method Delay:

    
    .
    

Step 3: Derivatization (If Peak Shape is Poor) N-methyl Benzedrone contains a secondary amine and a beta-keto group.[1] In GC, these polar groups interact with silanol active sites on the column, causing "tailing."

  • Protocol: Derivatize with PFPA (Pentafluoropropionic anhydride) or TFAA .[1] This caps the polar amine, improving volatility and peak shape, moving the analyte away from the solvent front.

Module 2: LC-MS/MS Ion Suppression

User Query: "My internal standard response is fluctuating, and the N-methyl Benzedrone signal is lower than expected, even at high concentrations."

The Technical Diagnosis

You are experiencing Matrix Effects (Ion Suppression) .[1][3] In Electrospray Ionization (ESI), the solvent and analyte compete for charge on the droplet surface. If your solvent contains non-volatile buffers or if the analyte elutes in the "void volume" (with salts/unretained compounds), the analyte loses the competition, resulting in signal loss.

The Solution: Mobile Phase & Column Chemistry

Step 1: The "Post-Column Infusion" Test (Self-Validation) Before running samples, validate your method's susceptibility to suppression:

  • Infuse a constant stream of N-methyl Benzedrone standard (via syringe pump) into the MS source.[1]

  • Simultaneously inject a "blank" sample (extracted matrix without drug) via the LC.[1]

  • Result: You should see a flat baseline.[1] If you see a dip in the baseline at the retention time of your analyte, you have ion suppression.

Step 2: Mobile Phase Optimization

  • Avoid: Phosphate buffers (non-volatile, clog sources).

  • Use: 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).[4]

  • Why? The formic acid ensures the nitrogen on the cathinone is protonated (

    
    ), improving sensitivity in ESI+ mode.
    

Step 3: Divert Valve Strategy Configure your LC divert valve to send the first 1–2 minutes of flow (containing salts and solvent front) to Waste rather than the MS Source. This keeps the source clean and reduces background noise.[1]

Module 3: Stability & Solvent Choice (CRITICAL)

User Query: "My calibration standards degrade after 24 hours. Is the compound unstable?"

The Technical Diagnosis

Synthetic cathinones are notoriously unstable in solution, particularly in Methanol (MeOH) and at alkaline pH . The beta-keto group is susceptible to nucleophilic attack or oxidation.[1] Storing N-methyl Benzedrone in methanol at room temperature can lead to significant degradation (up to 30% loss in 3 days).[1]

The Solution: Solvent Selection Matrix
SolventSuitabilityTechnical Note
Methanol (MeOH) High Risk Promotes degradation/ketal formation at Room Temp.[1] Use only if acidified or stored at -20°C.
Acetonitrile (ACN) Preferred Aprotic solvent.[1] Significantly higher stability for cathinones.[1][5]
Ethyl Acetate Good (GC) Excellent for LLE (Liquid-Liquid Extraction).[1] Good volatility for GC.[1]
Water (Basic pH) AVOID Rapid degradation.[1] Cathinones cyclize or dimerize in basic solutions.[1]

Protocol for Stable Standards:

  • Prepare stock solutions in Acetonitrile .

  • If aqueous dilution is needed, ensure pH < 5 (add Formic Acid).[1]

  • Store all standards at -20°C or -80°C .

  • Self-Validation: Always run a fresh "Check Standard" against your stored calibration curve to verify no degradation has occurred.[1]

Visualizing the Troubleshooting Logic

The following diagram illustrates the decision-making process for resolving solvent interference based on the analytical technique used.

TroubleshootingLogic Start Start: Solvent Interference detected Decision Select Instrument Start->Decision GC GC-MS Analysis Decision->GC LC LC-MS/MS Analysis Decision->LC GC_Issue1 Broad Solvent Peak? GC->GC_Issue1 GC_Issue2 Baseline Noise/Tailing? GC->GC_Issue2 GC_Action1 Optimize Solvent Delay (Run Solvent Scan) GC_Issue1->GC_Action1 GC_Action2 Check Liner (Wool) & Solvent Expansion GC_Issue2->GC_Action2 GC_Action3 Derivatize (PFPA/TFA) GC_Issue2->GC_Action3 LC_Issue1 Low Signal/Fluctuation? LC->LC_Issue1 LC_Action1 Check Ion Suppression (Post-Column Infusion) LC_Issue1->LC_Action1 LC_Action2 Switch Solvent (MeOH -> ACN) LC_Issue1->LC_Action2 LC_Action3 Use Divert Valve (Waste first 2 mins) LC_Issue1->LC_Action3

Figure 1: Decision tree for diagnosing and resolving solvent-based interferences in GC-MS and LC-MS workflows.

Visualizing Stability Pathways

Understanding why your solvent matters is key to preventing data loss.[1]

StabilityPath Cathinone N-methyl Benzedrone (Beta-keto amine) Solvent_MeOH Solvent: Methanol (Protic) Room Temperature Cathinone->Solvent_MeOH Dissolved in Solvent_ACN Solvent: Acetonitrile (Aprotic) Or Acidified Matrix Cathinone->Solvent_ACN Dissolved in Result_Degradation Degradation (Oxidation / Ketal Formation) Solvent_MeOH->Result_Degradation High Risk (>24h) Result_Stable Stable Analyte (Reliable Quantitation) Solvent_ACN->Result_Stable Recommended

Figure 2: Stability impact of solvent selection on synthetic cathinones.[1]

References
  • UNODC (2020). Recommended methods for the identification and analysis of synthetic cathinones in seized materials.[1][6][7][8][9] United Nations Office on Drugs and Crime.[1][4][6][7][8][10] Link

  • Glicksberg, L., et al. (2016). Extended stability of synthetic cathinones in biological matrices. Forensic Science International.[1] (Demonstrates instability in Methanol). Link

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). SWGDRUG Recommendations, Version 8.0.[1] (Guidelines on GC-MS method validation). Link

  • Li, L., et al. (2014). Stability of synthetic cathinones in blood and urine. Forensic Toxicology.[1][2][11][12] (Highlights pH dependence). Link

Sources

Technical Support Center: Bioanalytical Extraction of N-methyl Benzedrone

[1]

Subject: Optimizing Extraction Recovery & Selectivity (SPE/LLE) Compound Class: Synthetic Cathinone (N-substituted) Cas No: 2749433-00-7 (HCl salt)[1]

Physicochemical Profile & Extraction Logic

To optimize extraction efficiency, one must first understand the molecule's behavior in solution.[1] N-methyl Benzedrone possesses a tertiary amine and a hydrophobic benzyl tail, creating a specific "hydrophobic-basic" profile.[1]

ParameterValue (Est.)Implication for Extraction
Structure 1-(4-methylphenyl)-2-[benzyl(methyl)amino]-1-propanoneHigh lipophilicity due to the benzyl ring; prone to non-specific binding.[1][2]
pKa ~8.2 – 9.0 (Basic)Positively charged (cationic) at physiological pH (7.[1]4) and acidic pH.[1]
LogP ~3.9Highly hydrophobic.[1] Requires high % organic solvent for elution.[1]
Stability Labile (Beta-keto group)Degrades rapidly in alkaline matrices or upon prolonged heat exposure.[1]

The Optimization Strategy: Because NMB is a hydrophobic base, Mixed-Mode Strong Cation Exchange (MCX) is the superior extraction mechanism over Liquid-Liquid Extraction (LLE).[1] MCX allows for an aggressive organic wash (removing neutral interferences) while the analyte remains ionically bound.[1]

Troubleshooting Guide (Q&A Format)

Q1: I am seeing low recovery (<50%) using a standard C18 SPE cartridge. What is wrong?

Diagnosis: C18 relies solely on hydrophobic retention (Reverse Phase).[1] Because NMB is cationic at neutral pH, it may not retain well on C18 if the matrix is aqueous, or it may elute prematurely during wash steps.[1] The Fix: Switch to Polymeric Mixed-Mode Cation Exchange (MCX) .[1]

  • Mechanism: The sorbent has both hydrophobic regions and sulfonic acid groups (negative charge).[1]

  • Protocol Adjustment:

    • Load: Acidify sample to pH 4 (Ensure NMB is

      
      ).
      
    • Wash 1: Aqueous acid (removes proteins/salts).[1]

    • Wash 2: 100% Methanol (Crucial Step).[1] Because NMB is ionically bound to the sulfonic acid, you can wash with pure organic solvent to strip phospholipids and neutral drugs without losing your analyte.[1]

    • Elute: 5%

      
       in Ethyl Acetate/MeOH (50:50). The base neutralizes the NMB (
      
      
      ), breaking the ionic bond and allowing elution.[1]
Q2: My LC-MS/MS chromatogram shows significant ion suppression at the NMB retention time.

Diagnosis: This is likely "phospholipid breakthrough."[1] N-methyl Benzedrone is lipophilic (LogP ~3.9), so it co-elutes with endogenous phospholipids (phosphatidylcholines) that were not removed during extraction.[1] The Fix: Implement an In-Source Phospholipid Removal or optimize the LLE solvent.[1]

  • If using LLE: Avoid Ethyl Acetate alone. Use a mixture of Chlorobutane:Ether (80:20) .[1] The chlorobutane is less polar and leaves more polar phospholipids behind in the aqueous phase.[1]

  • If using SPE: Ensure the "Wash 2" step (Organic wash) is performed before elution.[1]

Q3: The analyte signal degrades if the samples sit in the autosampler overnight.

Diagnosis: Cathinone instability.[1] The beta-keto amine structure is susceptible to oxidation and reduction, especially in non-acidic environments.[1] The Fix:

  • Reconstitution Solvent: Do not reconstitute in 100% aqueous mobile phase.[1] Use 90:10 Water:Acetonitrile + 0.1% Formic Acid .[1] The acid stabilizes the ketone group.[1]

  • Temperature: Ensure autosampler is set to 4°C.

Q4: I am extracting from hair samples. Digestion is destroying the N-methyl Benzedrone.[1]

Diagnosis: Traditional hair digestion uses strong NaOH and heat.[1] This causes the degradation of the cathinone backbone (loss of the amine or reduction of the ketone).[1] The Fix: Use Micropulverization + Methanolic Extraction .[1]

  • Protocol: Pulverize hair to powder.[1] Incubate in Methanol (with Internal Standard) at 45°C for 18 hours under sonication. Avoid high pH digestion entirely.[1]

Optimized Extraction Protocols

Method A: Mixed-Mode Cation Exchange (MCX) - Recommended for Plasma/Urine

Target Recovery: >85% | Matrix Cleanliness: High[1]

  • Pre-treatment: Dilute 200 µL Plasma with 200 µL 4%

    
     (Phosphoric Acid).[1] Vortex.
    
  • Conditioning: 1 mL MeOH, then 1 mL

    
    .
    
  • Load: Load pre-treated sample at 1 mL/min.

  • Wash 1 (Aqueous): 1 mL 2% Formic Acid in Water. (Removes salts/proteins).[1]

  • Wash 2 (Organic): 1 mL 100% Methanol. (Removes neutrals/lipids).[1] Note: Analyte stays bound via ionic interaction.[1]

  • Elution: 2 x 500 µL of 5% Ammonium Hydroxide in Ethyl Acetate:Methanol (50:50) .

  • Evaporation: Evaporate to dryness under

    
     at 40°C. Reconstitute in Mobile Phase.
    
Method B: Liquid-Liquid Extraction (LLE) - Cost-Effective Alternative

Target Recovery: 60-75% | Note: Higher risk of matrix effects[1]

  • Alkalization: To 200 µL Urine, add 50 µL Carbonate Buffer (pH 10). Caution: Do not exceed pH 10 or expose for long periods to prevent degradation.[1]

  • Extraction: Add 1 mL 1-Chlorobutane . (Alternative: MTBE).[1]

  • Agitation: Vortex vigorously for 5 mins; Centrifuge at 4000 rpm for 5 mins.

  • Transfer: Transfer organic (top) layer to a clean tube.

  • Back-Extraction (Optional Clean-up): Add 100 µL 0.1 M HCl to the organic layer, vortex, centrifuge. Discard organic (top), keep aqueous (bottom).[1] Inject aqueous phase directly (if compatible) or re-extract.[1]

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the correct extraction pathway based on matrix and availability.

ExtractionLogicStartSample Matrix(N-methyl Benzedrone)FluidBiological Fluid(Plasma/Urine)Start->FluidSolidSolid Tissue/HairStart->SolidSensitivityRequired Sensitivity?Fluid->SensitivityDigestionPulverization +Methanolic Soak(Avoid NaOH)Solid->DigestionDigestion->SensitivityHighSensHigh Sensitivity(Forensic/Trace)Sensitivity->HighSens< 1 ng/mLLowSensScreening(Clinical)Sensitivity->LowSens> 10 ng/mLSPESPE: Mixed-Mode MCX(Polymeric)HighSens->SPELLELLE: Chlorobutane(pH 10)LowSens->LLEWashStepCritical Wash:100% MeOH(Removes Lipids)SPE->WashStepLCMSLC-MS/MS Analysis(Acidic Mobile Phase)LLE->LCMSWashStep->LCMS

Figure 1: Decision matrix for N-methyl Benzedrone extraction. Note the critical differentiation between High Sensitivity (SPE) and Screening (LLE) pathways.

References

  • Analytical Methods (RSC). (2018).[1] Rapid quantitation of three synthetic cathinones in urine by magnetic dispersive solid-phase extraction combined with DART-HRMS. Link

  • Forensic Toxicology. (2019). Solid-phase extraction based on cation-exchange sorbents followed by liquid chromatography high-resolution mass spectrometry to determine synthetic cathinones in urine. Link

  • Cayman Chemical. (2023).[1] N-methyl Benzedrone (hydrochloride) Product Information & Safety Data. Link

  • Journal of Chromatography A. (2017). Solid-phase extraction followed by liquid chromatography-high resolution mass spectrometry to determine synthetic cathinones in environmental water samples. Link

  • LCGC International. (2026).[1] Analysis of Amphetamines and Synthetic Cathinones in Hair Samples Using LC–Tandem Mass Spectrometry and Solid-Phase Extraction. Link

Validation & Comparative

Comparative Pharmacokinetics of N-Methyl Benzedrone Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

N-methyl Benzedrone (N-methyl-4-MBC) represents a structural hybrid in the synthetic cathinone class, bridging the pharmacological profiles of Mephedrone (4-MMC) and Benzedrone (4-MBC). Chemically defined as 2-[benzyl(methyl)amino]-1-(4-methylphenyl)propan-1-one, it is characterized by a tertiary amine structure resulting from the N-methylation of the Benzedrone scaffold.

While direct clinical pharmacokinetic (PK) data for N-methyl Benzedrone remains limited in public literature, its behavior can be rigorously predicted via Structure-Activity Relationship (SAR) analysis of its primary analogs. This guide synthesizes established data from 4-MMC and 4-MBC to model the PK profile of N-methyl Benzedrone, providing researchers with a foundational framework for toxicological assessment and drug development.

Key Pharmacological Differentiators
  • Lipophilicity: The addition of the N-benzyl group significantly increases LogP compared to Mephedrone, theoretically enhancing Blood-Brain Barrier (BBB) penetration but potentially increasing volume of distribution (Vd).

  • Metabolic Lability: As a tertiary amine, N-methyl Benzedrone is subject to dual dealkylation pathways (N-demethylation vs. N-debenzylation), creating a complex active metabolite profile.

Physicochemical & Structural Comparison

The pharmacokinetic fate of cathinones is heavily dictated by their physicochemical properties. The table below contrasts N-methyl Benzedrone with its direct analogs.

PropertyMephedrone (4-MMC)Benzedrone (4-MBC)N-Methyl BenzedronePharmacokinetic Implication
Structure Secondary AmineSecondary AmineTertiary Amine Tertiary amines often exhibit faster BBB onset but distinct metabolic clearance rates.
N-Substituent MethylBenzylMethyl & Benzyl Bulky benzyl group increases lipophilicity and protein binding.
Formula Weight 177.24 g/mol 253.34 g/mol 267.37 g/mol Higher MW may slightly reduce passive diffusion rates compared to 4-MMC.
Predicted LogP ~2.1~3.5~3.9 High LogP suggests extensive tissue distribution and potential for accumulation in lipid-rich tissues.
pKa (Est.) 9.59.18.8 Lower pKa implies a higher fraction of non-ionized drug at physiological pH, favoring membrane crossing.

Predictive Pharmacokinetic Profile (ADME)

Absorption & Distribution[1][2]
  • Bioavailability: N-methyl Benzedrone is expected to undergo significant first-pass metabolism due to its high lipophilicity and susceptibility to hepatic enzymes. Oral bioavailability is likely lower than Mephedrone (<10%), similar to other hydrophobic cathinones like MDPV.

  • Protein Binding: With a LogP approaching 4.0, plasma protein binding (PPB) is predicted to exceed 90%, significantly higher than Mephedrone (~22%). This restricts the free fraction available for receptor binding but prolongs the terminal half-life.

  • BBB Permeability: The high lipophilicity facilitates rapid BBB transit. However, the bulky N-benzyl group may make it a substrate for P-glycoprotein (P-gp) efflux transporters, a phenomenon observed in other N-benzyl substituted NPS.

Metabolism: The Dual-Dealkylation Pathway

The metabolic fate of N-methyl Benzedrone is the most critical PK parameter. As a tertiary amine, it functions as a "pro-drug" for two potent secondary amines.

  • Pathway A (N-Demethylation): CYP450-mediated removal of the methyl group yields Benzedrone (4-MBC) .

  • Pathway B (N-Debenzylation): Removal of the benzyl group yields Mephedrone (4-MMC) .

  • Pathway C (Ring Oxidation): Hydroxylation of the 4-methyl moiety to 4-hydroxymethyl and subsequently 4-carboxy metabolites (inactive).

Proposed Metabolic Pathway Diagram

MetabolicPathway NMB N-Methyl Benzedrone (Parent Drug) Benz Benzedrone (4-MBC) (Active Metabolite) NMB->Benz N-Demethylation (CYP2D6/CYP2C19) Meph Mephedrone (4-MMC) (Active Metabolite) NMB->Meph N-Debenzylation (CYP3A4) Carboxy 4-Carboxy Metabolites (Inactive/Excreted) Benz->Carboxy 4-Methyl Oxidation Meph->Carboxy 4-Methyl Oxidation PhaseII Glucuronide Conjugates (Renal Excretion) Carboxy->PhaseII UGT Conjugation

Caption: Predicted Phase I and II metabolic pathways for N-methyl Benzedrone, highlighting the generation of two active metabolites (Benzedrone and Mephedrone).

Excretion
  • Renal Clearance: Due to high lipophilicity, renal excretion of the unchanged parent drug is expected to be negligible (<1%). Elimination will be rate-limited by hepatic metabolism.

  • Acidification: Like other amphetamine-type stimulants, urinary excretion of the basic metabolites (4-MMC/4-MBC) may be enhanced in acidic urine, though the parent compound's lipophilicity minimizes this effect.

Experimental Protocols

To validate the predictive model above, the following experimental workflows are standard for characterizing NPS pharmacokinetics.

Protocol A: In Vitro Intrinsic Clearance ( ) Determination

Objective: Determine the metabolic stability and half-life of N-methyl Benzedrone using Human Liver Microsomes (HLM).

Reagents:

  • Pooled Human Liver Microsomes (20 mg/mL protein).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Phosphate Buffer (100 mM, pH 7.4).

  • Stop Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Mephedrone-d3).

Workflow:

  • Pre-incubation: Mix 30 µL HLM (final conc. 0.5 mg/mL) with 370 µL Phosphate Buffer. Pre-warm at 37°C for 5 min.

  • Substrate Addition: Add 5 µL of N-methyl Benzedrone stock (final conc. 1 µM) to prevent enzyme saturation.

  • Initiation: Add 45 µL NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately transfer aliquot into 150 µL Stop Solution. Vortex for 30s.

  • Clarification: Centrifuge at 10,000

    
     for 10 min at 4°C.
    
  • Analysis: Inject supernatant into LC-MS/MS.

Calculation: Plot


 vs. time. The slope 

is the elimination rate constant.


Protocol B: LC-MS/MS Quantification Method

Objective: Quantify N-methyl Benzedrone and its metabolites in plasma/microsomal matrix.

Instrumentation: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis).

Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Kinetex 2.6 µm C18, 100 x 2.1 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (FA).

  • Mobile Phase B: Acetonitrile + 0.1% FA.

  • Gradient:

    • 0.0 min: 5% B[1]

    • 0.5 min: 5% B

    • 3.5 min: 95% B

    • 4.5 min: 95% B

    • 4.6 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

MS/MS Transitions (MRM):

  • N-Methyl Benzedrone:

    • Precursor:

      
       268.2 
      
      
      
    • Quantifier:

      
       91.1 (Tropylium ion/Benzyl)
      
    • Qualifier:

      
       119.1 (4-methylbenzoyl)
      
  • Benzedrone (4-MBC):

    • Precursor:

      
       254.2 
      
      
      
    • Quantifier:

      
       91.1
      
  • Mephedrone (4-MMC):

    • Precursor:

      
       178.1 
      
      
      
    • Quantifier:

      
       160.1 (Loss of water/methylamine)
      
Analytical Workflow Diagram

LCMSWorkflow Sample Plasma/Microsome Sample PPT Protein Precipitation (ACN + IS) Sample->PPT Centrifuge Centrifugation 10,000g / 10min PPT->Centrifuge LC LC Separation (C18 Gradient) Centrifuge->LC MS MS/MS Detection (ESI+ MRM) LC->MS Data Quantification (Analyst/TraceFinder) MS->Data

Caption: Standardized LC-MS/MS workflow for the extraction and quantification of N-methyl Benzedrone and metabolites.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 62053496, N-Methyl Benzedrone. Retrieved from [Link]

  • Martínez-Clemente, J., et al. (2013).[2] Mephedrone pharmacokinetics after intravenous and oral administration in rats: relation to pharmacodynamics. Psychopharmacology. Retrieved from [Link]

  • Lois, B., et al. (2020). Pharmacokinetics of Mephedrone Enantiomers in Whole Blood after a Controlled Intranasal Administration. Pharmaceuticals.[3][2][4][5][6][7] Retrieved from [Link][6]

  • World Health Organization. (2020). Critical Review Report: 3,4-Methylenedioxy-N-benzylcathinone (Benzylone). (Used for N-benzyl analog metabolic comparison). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the UV-Vis Absorption Maxima for N-methyl Benzedrone Validation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, forensic scientists, and drug development professionals, the accurate identification and quantification of synthetic cathinones like N-methyl Benzedrone is a critical task. This guide provides an in-depth technical comparison of UV-Vis spectroscopy for the validation of N-methyl Benzedrone, contextualized with alternative analytical techniques. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative references.

Understanding the Chromophore: Why UV-Vis is a Viable First-Pass Technique

N-methyl Benzedrone, a β-keto phenethylamine, possesses a chromophore that makes it amenable to UV-Vis analysis. The core structure, a substituted aromatic ring conjugated with a carbonyl group, gives rise to characteristic electronic transitions in the ultraviolet region of the electromagnetic spectrum. The primary absorption of interest is the π → π* transition of the benzoyl group, which is influenced by the substitution on the aromatic ring.

The established UV-Vis absorption maximum (λmax) for N-methyl Benzedrone hydrochloride is approximately 262 nm [1]. This absorption is a key parameter for both qualitative and quantitative analysis.

Comparative Analysis: N-methyl Benzedrone in the Context of Other Cathinones

A key aspect of analytical validation is understanding how a compound's spectral properties compare to structurally similar molecules. This is crucial for assessing the specificity of a UV-Vis method.

CompoundStructureλmax (nm)Key Structural Difference from N-methyl Benzedrone
N-methyl Benzedrone 2-[benzyl(methyl)amino]-1-(4-methylphenyl)propan-1-one262 [1]-
Benzedrone2-(benzylamino)-1-(4-methylphenyl)propan-1-one205, 260[2]Lacks the N-methyl group
4-methylmethcathinone (Mephedrone)2-(methylamino)-1-(4-methylphenyl)propan-1-one~255Lacks the N-benzyl group
4-methylethcathinone (4-MEC)2-(ethylamino)-1-(p-tolyl)propan-1-oneNot specified, but structurally similarN-ethyl instead of N-methyl and N-benzyl

Insights from Comparison:

  • The λmax of N-methyl Benzedrone (262 nm) is very close to that of its non-methylated counterpart, Benzedrone (260 nm)[1][2]. This indicates that the N-methyl group has a minimal effect on the primary chromophore responsible for this absorption band.

  • The absence of the N-benzyl group in mephedrone results in a slight hypsochromic shift (to a shorter wavelength).

  • The similarity in λmax among these closely related structures highlights a limitation of standalone UV-Vis spectroscopy: it may not be sufficient for the unambiguous identification of positional isomers or compounds with minor aliphatic substitutions[1]. However, it serves as an excellent quantitative tool once the identity of the substance has been confirmed by a more specific technique.

Experimental Protocol: A Validated UV-Vis Spectrophotometric Method

This protocol is designed to be a self-validating system, incorporating principles from the International Council for Harmonisation (ICH) guidelines.

Instrumentation and Reagents
  • Spectrophotometer: A calibrated double-beam UV-Vis spectrophotometer with a spectral bandwidth of 2 nm or less.

  • Solvent: Methanol (HPLC grade) is a suitable solvent due to its UV transparency above 210 nm and its ability to dissolve a wide range of cathinones[1]. Other potential solvents include ethanol and acetonitrile.

  • Reference Standard: Certified N-methyl Benzedrone hydrochloride reference standard.

Workflow Diagram

UV_Vis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation A Prepare Standard Stock Solution (100 µg/mL in Methanol) B Prepare Working Standard Solutions (e.g., 2-20 µg/mL) A->B Serial Dilution F Linearity & Range B->F C Prepare Sample Solution (Target concentration within working range) E Measure Absorbance at λmax C->E D Scan for λmax (200-400 nm) D->E Set Wavelength G Accuracy & Precision E->G H LOD & LOQ E->H I Specificity E->I F->E Technique_Comparison cluster_uv_vis_attr UV-Vis Attributes cluster_hplc_uv_attr HPLC-UV Attributes cluster_gc_ms_attr GC-MS Attributes UV_Vis UV-Vis Spectroscopy UV_Vis_Pros Pros: - Rapid - Cost-effective - Good for quantification UV_Vis_Cons Cons: - Low specificity - Not suitable for complex mixtures HPLC_UV HPLC-UV HPLC_UV_Pros Pros: - High resolving power - Quantitative - Can separate isomers HPLC_UV_Cons Cons: - Longer analysis time - Higher cost GC_MS GC-MS GC_MS_Pros Pros: - High specificity (mass spectrum) - High sensitivity - Definitive identification GC_MS_Cons Cons: - Thermal degradation possible - Derivatization may be required

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: N-methyl Benzedrone (Hydrochloride)

[1]

Part 1: Executive Safety Directive (The "Unknown" Protocol)

Critical Warning: N-methyl Benzedrone (hydrochloride) is a substituted cathinone derivative. As of this writing, no comprehensive toxicological data exists for this specific compound [1].

In the absence of established Occupational Exposure Limits (OELs) or LD50 data, you must adopt the Precautionary Principle . You are required to handle this substance as a High-Potency Active Pharmaceutical Ingredient (HPAPI) (Occupational Exposure Band 3 or 4) until proven otherwise.

The primary risks are:

  • Inhalation of micro-particulates: As a hydrochloride salt, the powder is prone to static charge, leading to aerosolization during weighing.

  • Mucosal Absorption: Substituted cathinones are highly bioavailable via mucous membranes (eyes, nose, mouth).

  • Systemic Stimulant Toxicity: Structural analogs (e.g., 4-MBC, Mephedrone) cause sympathomimetic toxicity (tachycardia, hypertension, agitation) [2].

Part 2: Hazard Identification & Engineering Controls[2]

Before selecting PPE, you must establish the correct engineering controls.[1][2] PPE is the last line of defense, not the first.

Engineering Control Hierarchy
  • Primary Barrier: All handling of dry powder must occur within a certified Chemical Fume Hood or a Powder Containment Balance Enclosure.

  • Static Control: Use an ionizing bar or anti-static gun during weighing. HCl salts are hygroscopic and prone to "jumping" due to static, increasing inhalation risk.

Risk Assessment Logic

The following diagram illustrates the decision matrix for handling this compound based on its physical state.

RiskAssessmentStartN-methyl Benzedrone HCl(Unknown Toxicity)StatePhysical State?Start->StatePowderDry Powder / SolidState->PowderWeighing/TransferSolutionLiquid SolutionState->SolutionPipetting/InjectionRisk_HighHIGH RISK(Aerosolization)Powder->Risk_HighRisk_ModMODERATE RISK(Splash/Absorption)Solution->Risk_ModControl_HoodEngineering Control:Fume Hood REQUIREDRisk_High->Control_HoodControl_SplashPPE Focus:Double Glove + Eye ShieldRisk_Mod->Control_SplashControl_PPEPPE Focus:Respiratory + DermalControl_Hood->Control_PPE

Figure 1: Risk Stratification and Control Logic. Dry powder handling triggers the highest level of containment due to inhalation risks.

Part 3: The PPE Matrix

This matrix defines the mandatory protective equipment based on the specific laboratory activity.

Body ZonePPE ComponentTechnical Specification & Rationale
Respiratory N95 (Minimum) or P100 (Recommended) Why: Standard surgical masks offer zero protection against chemical dust. Spec: If working outside a fume hood (strongly discouraged), a half-face respirator with P100 cartridges is mandatory to capture particulates <0.3 microns.
Dermal (Hands) Double Nitrile Gloves Why: "Pinholes" are statistically probable in single layers. Substituted cathinones are organic salts that can permeate latex.Protocol: 1. Inner Glove: Bright color (e.g., orange) to reveal tears.2. Outer Glove: Standard Blue/Purple Nitrile (min 4 mil thickness). Change Frequency: Every 60 mins or immediately upon splash.
Ocular Chemical Splash Goggles Why: Safety glasses with side shields are insufficient for powders that can drift around gaps. Goggles seal the orbital area against dust and vapors.
Body Lab Coat (Tyvek Sleeves) Why: Cotton lab coats absorb liquids. Use disposable Tyvek® sleeves over the lab coat cuffs to bridge the gap between glove and coat, preventing wrist exposure.

Part 4: Operational Protocols

Donning & Doffing (The "Clean-Dirty" Workflow)

Most laboratory exposures occur not during the experiment, but when removing contaminated gear.

DonningDoffingStartStartWash1. Wash HandsStart->WashInnerGlove2. Inner Gloves(Tucked under coat)Wash->InnerGloveCoat3. Lab CoatInnerGlove->CoatOuterGlove4. Outer Gloves(Over coat cuff)Coat->OuterGloveWorkPERFORM WORKOuterGlove->WorkRemoveOuter5. Remove Outer Gloves(Beak Method)Work->RemoveOuterRemoveCoat6. Remove Coat(Roll inside out)RemoveOuter->RemoveCoatRemoveInner7. Remove Inner GlovesRemoveCoat->RemoveInnerWashFinal8. Wash HandsRemoveInner->WashFinal

Figure 2: Sequential Workflow for PPE Donning (Putting on) and Doffing (Removing).

Weighing & Solubilization Procedure
  • Preparation: Place a disposable weighing boat and spatula inside the fume hood. Pre-weigh the solvent container if possible to avoid moving the powder balance.

  • Static Management: If the N-methyl Benzedrone HCl powder clings to the spatula, do not flick it. Use an antistatic gun or wipe the spatula handle (not the tip) with a dryer sheet prior to use.

  • Solubilization: Add solvent to the powder within the hood. Do not remove the powder vessel until it is in solution. Solutions are significantly safer to handle than dry powders.

  • Decontamination: Wipe down the balance and surrounding area with 10% bleach or a specific surfactant cleaner immediately after weighing.

Part 5: Emergency Response & Waste Disposal[2]

Spill Response (Dry Powder)
  • Do NOT use compressed air. This will aerosolize the drug.

  • Protocol:

    • Cover the spill with a damp paper towel (water or methanol) to suppress dust.

    • Wipe inward from the periphery to the center.

    • Place all cleanup materials into a sealable hazardous waste bag.

    • Double bag and label as "Toxic Chemical Debris."

Exposure First Aid
  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention. Note that symptoms (palpitations, anxiety) may be delayed.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol-based sanitizers, as they may increase dermal absorption of the chemical.

  • Eye Contact: Flush for 15 minutes.

Disposal
  • Classification: Treat as Hazardous Chemical Waste (RCRA).

  • Segregation: Do not mix with oxidizers.

  • Labeling: Clearly label as "N-methyl Benzedrone HCl - CNS Stimulant - Unknown Toxicity."

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 62053496, N-Methyl Benzedrone. Retrieved February 22, 2026, from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.